Quinoline, 2-((chloromethyl)thio)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
62601-19-8 |
|---|---|
Molecular Formula |
C10H8ClNS |
Molecular Weight |
209.70 g/mol |
IUPAC Name |
2-(chloromethylsulfanyl)quinoline |
InChI |
InChI=1S/C10H8ClNS/c11-7-13-10-6-5-8-3-1-2-4-9(8)12-10/h1-6H,7H2 |
InChI Key |
LFQJMJHMMNGWPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCCl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Spectroscopic and Synthetic Analysis of 2-((chloromethyl)thio)quinoline
Predicted Spectroscopic Data of 2-((chloromethyl)thio)quinoline
The spectroscopic characteristics of 2-((chloromethyl)thio)quinoline can be inferred from its structural analogues, primarily 2-(chloromethyl)quinoline and quinoline-2-thiol. The introduction of the thioether linkage and the chloromethyl group will influence the chemical shifts and vibrational frequencies in predictable ways.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the chloromethyl protons (-S-CH₂-Cl), likely in the range of δ 4.5-5.5 ppm. The aromatic protons on the quinoline ring will appear in the typical downfield region of δ 7.0-8.5 ppm, with coupling patterns consistent with a 2-substituted quinoline system.
¹³C NMR: The carbon spectrum will feature a signal for the chloromethyl carbon, anticipated around δ 40-50 ppm. The carbon atom of the quinoline ring attached to the sulfur (C2) will experience a shift, and the remaining aromatic carbons will resonate in the δ 120-150 ppm range.
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI-MS) is expected to show a molecular ion peak (M⁺). Key fragmentation patterns would likely involve the loss of the chloromethyl group ([M-CH₂Cl]⁺) and cleavage of the C-S bond. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature for fragments containing the chlorine atom.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic vibrations of the quinoline ring system. Key absorptions would include C-H stretching of the aromatic ring (~3050 cm⁻¹), C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region, and C-H out-of-plane bending in the 900-700 cm⁻¹ range. The C-Cl stretching vibration of the chloromethyl group is expected to appear in the 800-600 cm⁻¹ region.
Spectroscopic Data of Analogous Compounds
For reference, the following tables summarize the available spectroscopic data for the related compounds: 2-(chloromethyl)quinoline and quinoline-2-thiol.
Spectroscopic Data for 2-(chloromethyl)quinoline
| Parameter | Value |
| Molecular Formula | C₁₀H₈ClN |
| Molecular Weight | 177.63 g/mol |
| ¹H NMR | Data not explicitly detailed in search results. |
| ¹³C NMR | Data not explicitly detailed in search results. |
| Mass Spectrum (GC-MS) | Available through various databases.[1] |
| IR Spectrum | Data available. |
Spectroscopic Data for Quinoline-2-thiol
| Parameter | Value |
| Molecular Formula | C₉H₇NS |
| Molecular Weight | 161.23 g/mol |
| ¹H NMR | Data available in the literature. |
| ¹³C NMR | Data available in the literature. |
| UV-Vis Spectrum | Data has been reported.[2] |
| IR Spectrum | Data has been reported.[2] |
Proposed Synthetic Protocol
A viable synthetic route to 2-((chloromethyl)thio)quinoline involves the S-alkylation of quinoline-2-thiol with a suitable chloromethylating agent.
Reaction: Quinoline-2-thiol + Chloromethylating Agent → 2-((chloromethyl)thio)quinoline
Proposed Methodology:
-
Deprotonation: Quinoline-2-thiol (1 equivalent) is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 equivalents), is added portion-wise at 0 °C to deprotonate the thiol and form the more nucleophilic thiolate.
-
Alkylation: A chloromethylating agent, such as chloroiodomethane or bis(chloromethyl) ether (1.1 equivalents), is added dropwise to the solution while maintaining the temperature at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time (typically monitored by TLC until completion).
-
Workup: The reaction is quenched by the addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-((chloromethyl)thio)quinoline.
Visualization of Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for 2-((chloromethyl)thio)quinoline.
Caption: Proposed synthesis workflow for 2-((chloromethyl)thio)quinoline.
Signaling Pathways and Biological Activity
There is no information available in the searched scientific literature regarding the biological activity or involvement in any signaling pathways for 2-((chloromethyl)thio)quinoline. The biological effects of this compound would need to be determined through future in vitro and in vivo studies.
References
Physical and chemical properties of Quinoline, 2-((chloromethyl)thio)-
An In-depth Technical Guide to Quinoline, 2-((chloromethyl)thio)- and its Analogs
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. The introduction of a chloromethylthio group at the 2-position of the quinoline ring is anticipated to confer unique chemical reactivity, making it a potentially valuable intermediate for the synthesis of novel bioactive molecules and functional materials. The chloromethyl group can act as an electrophilic site, allowing for facile nucleophilic substitution reactions, while the thioether linkage provides a flexible spacer and can influence the overall electronic and steric properties of the molecule.
This technical guide summarizes the available information on the key precursors and related analogs of Quinoline, 2-((chloromethyl)thio)-, namely 2-(chloromethyl)quinoline and quinoline-2-thiol, to provide a foundational understanding for researchers exploring this chemical space.
Physicochemical Properties of Key Analogs
The following tables summarize the known physical and chemical properties of 2-(chloromethyl)quinoline and its hydrochloride salt. This data is essential for understanding the handling, storage, and reactivity of these compounds, which would be precursors or close structural relatives of the target molecule.
Table 1: Physical and Chemical Properties of 2-(Chloromethyl)quinoline
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClN | [1] |
| Molecular Weight | 177.63 g/mol | [1] |
| IUPAC Name | 2-(chloromethyl)quinoline | [1] |
| CAS Number | 4377-41-7 | [1] |
| Appearance | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Not specified |
Table 2: Physical and Chemical Properties of 2-(Chloromethyl)quinoline Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₁₀H₉Cl₂N | [2][3][4] |
| Molecular Weight | 214.09 g/mol | [2][3][4][5] |
| IUPAC Name | 2-(chloromethyl)quinoline;hydrochloride | [2] |
| CAS Number | 3747-74-8 | [2][3][4][5] |
| Appearance | Powder | [5][6] |
| Melting Point | 183-187 °C | [6] |
| Boiling Point | 288.8°C at 760 mmHg | [3] |
| Solubility | Soluble in water | [6] |
| Storage | Keep in dark place, Sealed in dry, Room Temperature | [6] |
Synthesis of Key Precursors
The synthesis of Quinoline, 2-((chloromethyl)thio)- would likely proceed through the reaction of quinoline-2-thiol (also known as 2-mercaptoquinoline) with a suitable chloromethylating agent. Understanding the synthesis of these precursors is therefore critical.
Synthesis of 2-Chloroquinoline-3-carbaldehyde
A common precursor for various 2-substituted quinolines is 2-chloroquinoline-3-carbaldehyde. A general synthesis involves the Vilsmeier-Haack reaction of acetanilides.
Caption: Synthesis of 2-Chloro-3-formylquinoline.
Conversion to 2-Mercaptoquinoline-3-carbaldehyde
The resulting 2-chloroquinoline derivative can be converted to the corresponding thiol, which is a key intermediate for the target compound.
Caption: Synthesis of 2-Mercaptoquinoline-3-carbaldehyde.[7]
Proposed Synthesis of Quinoline, 2-((chloromethyl)thio)-
A plausible synthetic route to the target compound would involve the S-alkylation of quinoline-2-thiol with a chloromethylating agent. A common reagent for such a transformation is chloroacetyl chloride, followed by a subsequent reduction or modification. However, a more direct approach might involve reaction with a reagent like bis(chloromethyl) ether under basic conditions, though this reagent is highly carcinogenic and requires special handling. A more likely laboratory synthesis would involve the reaction of the sodium salt of quinoline-2-thiol with chloromethyl methyl ether or a similar reagent.
Caption: Proposed S-Alkylation for Target Synthesis.
Predicted Reactivity and Potential Applications
The target molecule, Quinoline, 2-((chloromethyl)thio)-, possesses two key reactive sites: the chloromethyl group and the quinoline ring system.
-
Nucleophilic Substitution: The chloromethyl group is a potent electrophile, making the compound susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups by reacting it with nucleophiles such as amines, alcohols, thiols, and carbanions. This reactivity is fundamental to its potential use as a building block in drug discovery, enabling the synthesis of a library of derivatives for biological screening.
-
Electrophilic Aromatic Substitution: The quinoline ring itself can undergo electrophilic aromatic substitution reactions, although the substitution pattern will be influenced by the electron-withdrawing nature of the 2-((chloromethyl)thio)- substituent.
-
Coordination Chemistry: The nitrogen atom of the quinoline ring and the sulfur atom of the thioether linkage can act as ligands for metal ions, suggesting potential applications in catalysis and materials science.
The combination of these reactive features makes Quinoline, 2-((chloromethyl)thio)- a promising, albeit currently undocumented, scaffold for the development of novel pharmaceuticals, agrochemicals, and functional materials.
Safety and Handling
While specific safety data for Quinoline, 2-((chloromethyl)thio)- is unavailable, it should be handled with extreme caution, assuming it to be a hazardous substance. Based on its structural analogs:
-
2-(Chloromethyl)quinoline hydrochloride is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[2]
-
Alkylating agents (which the chloromethyl group represents) are often toxic and carcinogenic.
Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
Although direct information on Quinoline, 2-((chloromethyl)thio)- is scarce, a detailed analysis of its structural precursors and analogs provides valuable insights into its likely physicochemical properties, potential synthetic routes, and predicted reactivity. The information compiled in this guide serves as a foundational resource for researchers and professionals in drug development and chemical synthesis, enabling a more informed approach to the exploration of this novel chemical entity. Further experimental investigation is necessary to fully elucidate the properties and potential of this promising compound.
References
- 1. 2-(Chloromethyl)quinoline | C10H8ClN | CID 20394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Chloromethyl)quinoline hydrochloride | C10H9Cl2N | CID 3083823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 3747-74-8 | 2-(Chloromethyl)quinoline hydrochloride - Synblock [synblock.com]
- 4. scbt.com [scbt.com]
- 5. 2-(氯甲基)喹啉 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-(Chloromethyl)quinoline hydrochloride CAS#: 3747-74-8 [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
An In-depth Technical Guide to Butriptyline (CAS 35941-65-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butriptyline, identified by CAS number 35941-65-2, is a tricyclic antidepressant (TCA) that has been utilized in the treatment of depression.[1][2] Structurally, it is an analogue of amitriptyline, characterized by an isobutyl side chain instead of a propylidene side chain.[3] As a tertiary amine TCA, it belongs to the dibenzocycloheptadiene class of compounds.[2][3] Though less common than other TCAs, its distinct pharmacological profile warrants a detailed examination for research and drug development purposes.[2] This guide provides a comprehensive overview of Butriptyline's chemical properties, synthesis, pharmacology, and analytical methods.
Chemical and Physical Properties
Butriptyline is a white crystalline solid. Key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 35941-65-2 | [4] |
| Molecular Formula | C₂₁H₂₇N | [4] |
| Molecular Weight | 293.45 g/mol | [4] |
| IUPAC Name | (±)-3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-N,N,2-trimethylpropan-1-amine | [2] |
| Synonyms | Butriptylene, Evadyne, AY-62014 | [2] |
| Hydrochloride CAS | 5585-73-9 | [3] |
| Hydrochloride Formula | C₂₁H₂₈ClN | [5] |
| Hydrochloride MW | 329.91 g/mol | [5] |
| Predicted LogP | 5.22 - 5.44 | [5] |
| Predicted pKa (Strongest Basic) | 10.01 | [5] |
| Predicted Water Solubility | 0.000351 mg/mL | [5] |
Synthesis
A plausible, generalized synthetic workflow is outlined below.
Caption: Generalized synthetic workflow for Butriptyline.
Analytical Profile
Comprehensive analytical characterization is crucial for the identification and quantification of Butriptyline. Below are the expected characteristics from various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of Butriptyline is expected to show characteristic signals for the aromatic protons of the dibenzocycloheptene ring system, typically in the range of 7.0-7.5 ppm. The aliphatic protons of the isobutyl side chain and the fused ring system would appear at higher field strengths (1.0-4.0 ppm). The N-methyl groups would likely present as a singlet around 2.2-2.5 ppm.[6]
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons between 120-150 ppm. The aliphatic carbons of the side chain and the fused ring system would resonate in the range of 20-60 ppm.[7][8]
Mass Spectrometry (MS)
Mass spectrometry is a key tool for the identification and quantification of Butriptyline. In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) would be observed at m/z 293. The fragmentation pattern would likely involve cleavage of the side chain, leading to characteristic fragment ions. For instance, a prominent peak at m/z 58 is often observed for compounds containing a dimethylaminomethyl group.[9] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying Butriptyline in biological matrices.
Infrared (IR) Spectroscopy
The IR spectrum of Butriptyline would exhibit characteristic absorption bands for its functional groups. These would include C-H stretching vibrations for the aromatic and aliphatic moieties. Aromatic C-H stretching typically appears just above 3000 cm⁻¹, while aliphatic C-H stretching is observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1600-1450 cm⁻¹ region.[10][11]
Pharmacology
Pharmacodynamics
Butriptyline's primary mechanism of action is through its interaction with various neurotransmitter receptors and transporters. It is a potent antagonist at histamine H₁ and muscarinic acetylcholine receptors, which contributes to its sedative and anticholinergic side effects.[2][3] Its affinity for serotonin and norepinephrine transporters is comparatively weak.[2] The binding affinities (Ki) for various targets are summarized below.
| Target | Kᵢ (nM) | Species |
| Serotonin Transporter (SERT) | 1,360 - 10,000 (IC₅₀) | Human, Rat |
| Norepinephrine Transporter (NET) | 990 - 5,100 (IC₅₀) | Human, Rat |
| Dopamine Transporter (DAT) | 2,800 - 5,200 (IC₅₀) | Human, Rat |
| 5-HT₂ₐ Receptor | 380 | Human |
| α₁-Adrenergic Receptor | 570 | Human |
| Histamine H₁ Receptor | 1.1 | Human |
| Muscarinic Acetylcholine Receptors (mACh) | 35 | Human |
Source: Wikipedia, citing various primary sources.[2]
The following diagram illustrates the primary pharmacological actions of Butriptyline.
Caption: Pharmacodynamic profile of Butriptyline.
Pharmacokinetics
-
Absorption and Distribution: Butriptyline is administered orally.[12] It is highly bound to plasma proteins (>90%).[2][3] Therapeutic plasma concentrations are reported to be in the range of 60–280 ng/mL (204–954 nmol/L).[2][3]
-
Metabolism: Butriptyline undergoes hepatic metabolism, primarily through N-demethylation to its active metabolite, norbutriptyline.[2] The cytochrome P450 (CYP) enzyme system is responsible for the metabolism of tricyclic antidepressants, with CYP2C19 and CYP2D6 playing significant roles in the metabolism of tertiary amines like amitriptyline, a close analogue of Butriptyline.[13]
-
Elimination: The elimination half-life of Butriptyline is approximately 20 hours.[2]
The metabolic pathway of Butriptyline is depicted below.
Caption: Primary metabolic pathway of Butriptyline.
Experimental Protocols
Detailed experimental protocols for Butriptyline are not widely published. However, based on standard methodologies for tricyclic antidepressants, representative protocols are described below.
Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for assessing the binding affinity of Butriptyline to its target receptors (e.g., histamine H₁, muscarinic acetylcholine).
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the receptor of interest.
-
Assay Buffer: Use an appropriate buffer system for the specific receptor (e.g., 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4 for H₁ receptors).[14]
-
Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [³H]-mepyramine for H₁ receptors) and varying concentrations of Butriptyline.[14]
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value of Butriptyline (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation.
The workflow for a typical radioligand binding assay is as follows:
Caption: Workflow for a radioligand binding assay.
Neurotransmitter Transporter Uptake Assay (General Protocol)
This protocol outlines a general method for evaluating the inhibitory effect of Butriptyline on serotonin and norepinephrine transporters.
-
Cell Culture: Use cell lines stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET).[15]
-
Assay Medium: Utilize a buffered salt solution (e.g., Hank's Balanced Salt Solution with 0.1% BSA).[15]
-
Incubation: Pre-incubate the cells with varying concentrations of Butriptyline.
-
Substrate Addition: Add a fluorescent or radiolabeled substrate for the transporter (e.g., a fluorescent mimic of serotonin).[15]
-
Detection: Measure the uptake of the substrate into the cells over time using a fluorescence plate reader or by scintillation counting.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of substrate uptake by Butriptyline.
Clinical Use and Adverse Effects
Butriptyline has been used for the treatment of depression, typically at dosages of 75-150 mg per day.[16] Clinical studies have shown its efficacy to be comparable to amitriptyline.[1][17]
Like other tricyclic antidepressants, Butriptyline is associated with a range of side effects, primarily due to its potent anticholinergic and antihistaminic activity.[2][12]
| Adverse Effect | Frequency | Source |
| Anticholinergic Effects (e.g., dry mouth, constipation, blurred vision, urinary retention) | 13.7% of patients | [1][16] |
| Sedation/Drowsiness | Common | [2][12] |
| Weight Gain | Possible | [12] |
| Orthostatic Hypotension | Possible | [12] |
| Cardiac Arrhythmias | Serious, less common | [12] |
| Seizures | Serious, less common | [12] |
Toxicology
Information on the specific toxicology of Butriptyline is limited. However, as a tricyclic antidepressant, it shares the class's potential for significant toxicity in overdose. Overdose symptoms can include cardiac arrhythmias, seizures, and central nervous system depression. The management of TCA overdose is primarily supportive.
Conclusion
Butriptyline (CAS 35941-65-2) is a tricyclic antidepressant with a distinct pharmacological profile characterized by potent antihistaminic and anticholinergic activity and weak inhibition of monoamine reuptake. This guide has provided a comprehensive overview of its chemical properties, synthesis, analytical profile, pharmacology, and clinical aspects to serve as a valuable resource for researchers and drug development professionals. Further investigation into its detailed synthesis and experimental protocols could provide deeper insights into this compound.
References
- 1. A multi-centre general practitioner assessment of butriptyline hydrochloride ('Evadyne') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butriptyline [medbox.iiab.me]
- 3. Butriptyline - Wikipedia [en.wikipedia.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. compoundchem.com [compoundchem.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. Butriptyline | C21H27N | CID 21772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. IR Absorption Table [webspectra.chem.ucla.edu]
- 11. IR _2007 [uanlch.vscht.cz]
- 12. file.elabscience.com [file.elabscience.com]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. moleculardevices.com [moleculardevices.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A double-blind controlled multicenter trial comparing butriptyline with amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of 2-((chloromethyl)thio)quinoline derivatives
An In-Depth Technical Guide to the Biological Activity of 2-((chloromethyl)thio)quinoline Derivatives and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline scaffolds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. This technical guide delves into the potential biological significance of 2-((chloromethyl)thio)quinoline derivatives. While direct research on this specific scaffold is limited in the public domain, this document provides a comprehensive overview based on the activities of structurally related 2-thioquinoline and 2-chloroquinoline analogues. This guide summarizes key findings, presents quantitative data, details relevant experimental protocols, and visualizes pertinent chemical and biological pathways to inform future research and drug development efforts in this area.
Introduction to the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery.[1] Its derivatives have been successfully developed into drugs for a variety of conditions, including infectious diseases and cancer.[1][2] The versatility of the quinoline core allows for substitutions at various positions, leading to a diverse range of pharmacological profiles. The introduction of sulfur-containing moieties and chloro groups, in particular, has been shown to modulate the biological activity of many heterocyclic compounds. This guide focuses on the potential activities of the 2-((chloromethyl)thio)quinoline scaffold by examining its constituent parts in related molecules.
Anticancer Activity
Numerous quinoline derivatives have demonstrated potent anticancer effects.[3][4] The presence of a thioether linkage at the 2-position and a chloro group can contribute significantly to this activity.
Cytotoxicity Data of Related Thioquinoline and Chloroquinoline Derivatives
The following table summarizes the cytotoxic activities of various quinoline derivatives that share structural similarities with the target compound.
| Compound/Derivative Class | Cell Line(s) | IC50/GI50 (µM) | Reference Compound(s) | Reference |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (Colorectal) | 0.35 | Neocryptolepine (6.26 µM) | [5] |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Caco-2 (Colorectal) | 0.54 | 5-Fu | [5] |
| TAS-103 (Indeno[2,1-c]quinolin-7-one derivative) | P388 (Leukemia) | 0.0011 | - | [4][6] |
| TAS-103 (Indeno[2,1-c]quinolin-7-one derivative) | KB (Oral Carcinoma) | 0.0096 | - | [4][6] |
| Chalcone derivative 3b (dimethoxy-substituted quinoline) | SR (Leukemia) | Not specified (GI: 80.08%) | - | [3] |
| Chalcone derivative 3b (dimethoxy-substituted quinoline) | SF-539 (CNS Cancer) | Not specified (GI: 99.38%) | - | [3] |
Potential Mechanisms of Anticancer Action
The anticancer activity of quinoline derivatives is often attributed to several mechanisms:
-
Topoisomerase Inhibition: Some quinoline derivatives can stabilize the topoisomerase-DNA cleavable complex, leading to DNA damage and apoptosis. TAS-103, for example, is a dual inhibitor of topoisomerase I and II.[4][6]
-
Tubulin Polymerization Inhibition: Certain quinoline analogues act as microtubule-destabilizing agents by binding to the colchicine site of tubulin, leading to cell cycle arrest and apoptosis.[3]
-
PI3K/AKT/mTOR Pathway Modulation: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival. Some 2-chloroquinoline derivatives have been shown to exert their cytotoxic effects by modulating this pathway.[5]
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents, with chloroquine being a famous example. The introduction of a thio-group can enhance antimicrobial properties.
Antimicrobial Data of Related Thioquinoline Derivatives
The following table presents the minimum inhibitory concentration (MIC) values for some thio-substituted quinoline analogues.
| Compound/Derivative Class | Bacterial/Fungal Strain(s) | MIC (µg/mL) | Reference Compound(s) | Reference |
| 2-Styryl quinoline 9j | Micrococcus luteus | 1.9 | Ciprofloxacin | [7] |
| 2-Styryl quinoline 9j | Klebsiella planticola | 1.9 | Ciprofloxacin | [7] |
| 2-Styryl quinoline 9k | Staphylococcus aureus | 1.9 | Ciprofloxacin | [8] |
| N-methylbenzofuro[3,2-b]quinoline derivative 8 | Vancomycin-resistant E. faecium | 4 | Vancomycin (>64 µg/mL) | [9] |
| Thieno[3,2-c]quinoline derivative 5 | Fungal strains | Not specified (Remarkable activity) | - | [10] |
Potential Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of quinoline derivatives can vary:
-
Enzyme Inhibition: Thioquinoline derivatives can inhibit essential microbial enzymes. For instance, some have been investigated as inhibitors of α-glucosidase, which could be relevant for both metabolic and infectious diseases.[11]
-
Biofilm Disruption: Some quinoline derivatives, like HT61, are effective against bacterial biofilms, which are notoriously resistant to conventional antibiotics.[12]
-
Cell Wall Stress: HT61 has been shown to increase the expression of proteins involved in cell wall stress and division in S. aureus.[12]
Other Biological Activities
Beyond cancer and microbial infections, quinoline derivatives exhibit a broad spectrum of biological activities, including antioxidant and enzyme inhibitory effects.[13]
Antioxidant and Enzyme Inhibitory Activity
| Compound/Derivative Class | Activity | Key Findings | Reference |
| 2-(7-chloroquinolin-4-ylthio)propanoic acid | Antioxidant | Higher antioxidant action than Tiotriazolin by 27% | [13] |
| Sodium salt of 2-amino-3-((7-chloroquinolin-4-yl)thio)propanoic acid | Antioxidant | Higher antioxidant action than Tiotriazolin by 41% | [13] |
| 2-(quinoline-2-ylthio)acetamide derivatives | α-glucosidase inhibition | IC50 values in the range of 0.18 to 2.10 µM | [11] |
Experimental Protocols
This section outlines common experimental methodologies for evaluating the biological activities of novel chemical entities like 2-((chloromethyl)thio)quinoline derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized suspension of the microbial strain.
-
Compound Dilution: Prepare serial dilutions of the test compound in a 96-well plate containing growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that prevents visible growth of the microbe.
Visualizations
Generalized Synthetic Pathway for Thioquinoline Derivatives
Caption: General synthetic route to 2-thioquinoline derivatives.
Apoptosis Induction Pathway
Caption: A simplified intrinsic apoptosis pathway.
Conclusion and Future Directions
Future research should focus on the synthesis and systematic biological evaluation of a library of 2-((chloromethyl)thio)quinoline derivatives. Key areas of investigation should include:
-
Broad-spectrum anticancer screening against a panel of human cancer cell lines.
-
Antimicrobial testing against clinically relevant bacterial and fungal pathogens, including drug-resistant strains.
-
Mechanism of action studies to elucidate the specific molecular targets and signaling pathways affected by these compounds.
-
Structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.
This guide serves as a foundational resource to stimulate and inform such research endeavors, with the ultimate goal of unlocking the therapeutic potential of this promising class of molecules.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of a Novel Quinoline Derivative, TAS‐103, with Inhibitory Effects on Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of a novel quinoline derivative, TAS-103, with inhibitory effects on topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective synthesis, antimicrobial evaluation and theoretical studies of 2-styryl quinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, reactions, and biological activities of some new thieno[3,2-c]quinoline and pyrrolo[3,2-c]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative | Academic Journals and Conferences [science2016.lp.edu.ua]
An In-depth Technical Guide on the Potential Mechanisms of Action of Quinoline Derivatives
Executive Summary
This document provides a comprehensive overview of the potential mechanisms of action for quinoline-based compounds, with a specific focus on their relevance to researchers, scientists, and drug development professionals. Due to a lack of specific published data on the mechanism of action of Quinoline, 2-((chloromethyl)thio)- , this guide explores the well-documented activities of structurally related quinoline derivatives. The diverse biological effects of the quinoline scaffold are highlighted, encompassing anticancer, antiviral, and other therapeutic applications. This guide synthesizes available scientific literature to present a detailed look at various mechanisms, including enzyme inhibition, disruption of cellular processes, and antiviral activities.
Quinoline Derivatives as Inhibitors of Multidrug Resistance Protein 2 (MRP2)
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. One key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as Multidrug Resistance Protein 2 (MRP2), which function as drug efflux pumps. Certain quinoline derivatives have been investigated as inhibitors of MRP2 to overcome this resistance.
A study on novel quinoline analogs of ketoprofen demonstrated their potential as MRP2 inhibitors.[1] These compounds were synthesized and evaluated for their cytotoxic activity and their ability to inhibit MRP2.
Quantitative Data: MRP2 Inhibition by Quinoline Analogs
| Compound | Description | MRP2 Inhibition Activity |
| 6d | A 4-carboxy quinoline with a dimethoxy phenyl group at position 2 | Showed the most potent MRP2 inhibition activity among the synthesized quinolines, greater than the reference drug ketoprofen.[1] |
| 7d | Methyl ester of compound 6d | Exhibited less MRP2 inhibition activity compared to 6d, suggesting the importance of the carboxyl group for interaction with MRP2.[1] |
Experimental Protocols
MTT Assay for Cytotoxicity Evaluation:
-
Human cancer cell lines (A2780/RCIS - MRP2-overexpressing, and A2780 - drug-sensitive) are seeded in 96-well plates at a density of 5.0×10³ cells per well.[1]
-
The cells are incubated overnight at 37°C in a 5% CO₂ atmosphere.[1]
-
The culture medium is then replaced with fresh medium containing various concentrations (0-100 µM) of the synthesized quinoline compounds or a reference drug (e.g., cisplatin).[1]
-
Following a predetermined incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
After incubation to allow for the formation of formazan crystals by viable cells, a solubilizing agent (e.g., DMSO) is added to dissolve the crystals.
-
The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.
MRP2 Inhibition Assay:
-
A2780/RCIS cells, which overexpress MRP2, are used.[1]
-
The cells are exposed to the quinoline compounds being tested.
-
The uptake of a fluorescent MRP2 substrate, such as 5-carboxyfluorescein diacetate (5-CFDA), is measured in the presence of the test compounds.[1]
-
An increase in the intracellular fluorescence indicates inhibition of the MRP2 efflux pump.
Signaling Pathway Diagram
Caption: Inhibition of the MRP2 drug efflux pump by quinoline derivatives, leading to increased intracellular anticancer drug concentration and subsequent cell death.
Quinoxaline Derivatives as Tubulin Polymerization Inhibitors
The microtubule network is a critical component of the cytoskeleton, playing a vital role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain quinoxaline derivatives, which are structurally related to quinolines, have been identified as potent inhibitors of tubulin polymerization.[2]
These compounds induce cell cycle arrest in the G2/M phase, increase intracellular reactive oxygen species (ROS), and trigger apoptosis through the mitochondrial pathway.[2]
Quantitative Data: Antiproliferative Activity of Quinoxaline Derivatives
| Compound | Cancer Cell Lines | IC50 Range (µM) |
| 12 | Three human cancer cell lines | 0.19 - 0.51[2] |
Experimental Protocols
Tubulin Polymerization Assay:
-
Purified tubulin is incubated with the quinoxaline derivatives at various concentrations.
-
The polymerization of tubulin into microtubules is initiated by raising the temperature.
-
The extent of polymerization is monitored over time by measuring the increase in absorbance at 340 nm.
-
A known tubulin polymerization inhibitor (e.g., colchicine) is used as a positive control.
Cell Cycle Analysis:
-
Cancer cells are treated with the quinoxaline derivatives for a specified duration.
-
The cells are harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide).
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Western Blot Analysis:
-
Treated and untreated cancer cells are lysed to extract total proteins.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with specific primary antibodies against proteins involved in the cell cycle (e.g., p21) and apoptosis.[2]
-
Secondary antibodies conjugated to an enzyme are used for detection, and the protein bands are visualized.
Signaling Pathway Diagram
Caption: Proposed mechanism of action for quinoxaline derivatives, involving tubulin polymerization inhibition leading to G2/M arrest, ROS production, and apoptosis.
Substituted Quinolines as Antiviral Agents
Influenza A virus (IAV) continues to pose a significant global health threat, necessitating the development of new antiviral drugs.[3] Certain substituted quinoline derivatives containing piperazine moieties have demonstrated potent in vitro activity against IAV.[3]
Preliminary studies on the mechanism of action of these compounds suggest that they inhibit viral RNA transcription and replication.[3]
Quantitative Data: Anti-Influenza A Virus Activity
| Compound | IC50 Range against IAV (µM) | Note |
| 9b | 0.88 - 6.33 | Exhibited broad-spectrum antiviral activity and acceptable cytotoxicity.[3] |
| 4a, 4c, 6c, 6f, 6g, 6i, 9a-9d | 0.88 - 4.92 | More active against IAV than the reference drug Ribavirin.[3] |
Experimental Protocols
Antiviral Activity Assay (e.g., Plaque Reduction Assay):
-
Confluent monolayers of host cells (e.g., MDCK cells) are infected with a known titer of influenza A virus.
-
The infected cells are then overlaid with a medium containing various concentrations of the quinoline derivatives.
-
After incubation to allow for plaque formation, the cells are fixed and stained (e.g., with crystal violet).
-
The number of plaques in the treated wells is counted and compared to the untreated control to determine the concentration that inhibits plaque formation by 50% (IC50).
Logical Relationship Diagram
Caption: Postulated mechanism of antiviral action for substituted quinolines, involving the inhibition of viral RNA transcription and replication.
2-Quinolineacrylamides as Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. HDAC inhibitors have emerged as a promising class of anticancer agents.
A series of C6-substituted N-hydroxy-2-quinolineacrylamides have been synthesized and shown to exhibit antiproliferative activity against cancer cells by inhibiting HDACs.[4] Notably, some of these compounds displayed distinct selectivity for HDAC6.[4]
Experimental Protocols
HDAC Isoform Activity Assay:
-
Recombinant human HDAC isoforms are used.
-
The enzymes are incubated with a fluorogenic acetylated peptide substrate in the presence of varying concentrations of the 2-quinolineacrylamide compounds.
-
The deacetylation of the substrate by the HDAC enzyme is followed by the addition of a developer, which generates a fluorescent signal.
-
The fluorescence intensity is measured to determine the enzymatic activity and the inhibitory potency of the compounds against each HDAC isoform.
Signaling Pathway Diagram
Caption: Mechanism of action of 2-quinolineacrylamides as HDAC inhibitors, leading to histone hyperacetylation and altered gene expression, resulting in antiproliferative effects.
Conclusion
The quinoline scaffold is a versatile pharmacophore that has given rise to compounds with a wide array of biological activities. While specific data on the mechanism of action of Quinoline, 2-((chloromethyl)thio)- is not currently available in the public domain, the research on related quinoline and quinoxaline derivatives provides valuable insights into its potential biological targets and mechanisms. These include the inhibition of drug efflux pumps like MRP2, disruption of microtubule dynamics, antiviral activity through the inhibition of viral replication machinery, and epigenetic modulation via HDAC inhibition. Further investigation into the specific biological effects of Quinoline, 2-((chloromethyl)thio)- is warranted to elucidate its precise mechanism of action and therapeutic potential.
References
- 1. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-quinolineacrylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Novel Quinoline-Based Thioethers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of contemporary methodologies for the synthesis of novel quinoline-based thioethers. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antifungal, antitubercular, and as enhancers of monoclonal antibody production.[1][2][3] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key synthetic pathways to facilitate research and development in this promising area of drug discovery.
Core Synthetic Strategies and Methodologies
The synthesis of quinoline-based thioethers generally involves the reaction of a suitably functionalized quinoline core with a sulfur-containing nucleophile. The specific synthetic route can be adapted to introduce a wide variety of thioether substituents at different positions on the quinoline ring, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.
I. Synthesis of 4-(Alkyl/Arylthio)quinolines
One common approach involves the nucleophilic substitution of a leaving group at the C4 position of the quinoline ring with a thiol. This method is versatile and allows for the introduction of a diverse range of alkyl and aryl thioether moieties.
A solution of 4-chloroquinoline (1.0 eq) in a suitable solvent such as ethanol or DMF is treated with the desired thiol (1.2 eq) and a base, for instance, sodium hydroxide or potassium carbonate (2.0 eq). The reaction mixture is then heated to reflux for a specified period (typically 2-6 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired 4-(alkyl/arylthio)quinoline.
Logical Relationship: Synthesis of 4-Thioether Substituted Quinolines
Caption: General workflow for the synthesis of 4-thioether substituted quinolines.
II. Synthesis of Quinoline-8-sulfonyl-based Thiosemicarbazides
Another important class of quinoline-based thioethers are thiosemicarbazides derived from a quinoline-8-sulfonyl chloride precursor. These compounds have shown promising antitubercular activity.[2][4] The synthesis is a two-step process involving the formation of a sulfonohydrazide intermediate followed by reaction with various isothiocyanates.
To a solution of quinoline-8-sulfonyl chloride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), hydrazine hydrate (2.0 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to obtain the crude quinoline-8-sulfonohydrazide, which can be used in the next step without further purification.
A solution of quinoline-8-sulfonohydrazide (1.0 eq) and the appropriate isothiocyanate (1.1 eq) in ethanol is heated at reflux for 4-8 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the target N-substituted-2-(quinolin-8-ylsulfonyl)hydrazine-1-carbothioamide.
Experimental Workflow: Synthesis of Quinoline-8-sulfonyl Thiosemicarbazides
Caption: Two-step synthesis of quinoline-8-sulfonyl thiosemicarbazides.
Quantitative Data Summary
The following tables summarize the yields and biological activities of representative quinoline-based thioethers synthesized via the described methodologies.
Table 1: Synthesis and Antifungal Activity of 4-(Allylthio)-8-fluoro-2,3-dimethylquinoline (3l) [1][5]
| Compound | Yield (%) | Antifungal Activity (Inhibition Rate at 50 µg/mL) |
| Sclerotinia sclerotiorum | ||
| 3l | Not explicitly stated, but synthesized | >80% |
Table 2: Antitubercular Activity of Quinoline-8-sulfonyl Thiosemicarbazide Derivatives [2]
| Compound | R-group on Thiosemicarbazide | MIC against M. tuberculosis H37Rv (µM) |
| QST3 | 4-Fluorophenyl | 12.5 |
| QST4 | 3-Chlorophenyl | 6.25 |
| QST10 | 4-Methoxyphenyl | 12.5 |
Signaling Pathway and Mechanism of Action
While the precise signaling pathways for all novel quinoline-based thioethers are not fully elucidated, some studies have investigated their mechanism of action. For instance, molecular docking studies suggest that the antifungal activity of 4-(allylthio)-8-fluoro-2,3-dimethylquinoline (3l) may be attributed to its interaction with dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[1][5] Similarly, the antitubercular compound QST4 is proposed to exert its effect through the inhibition of the InhA enzyme, which is crucial for mycolic acid biosynthesis in Mycobacterium tuberculosis.[2]
Signaling Pathway: Proposed Mechanism of Action for Antifungal and Antitubercular Quinoline Thioethers
Caption: Proposed inhibitory mechanisms of action for selected quinoline thioethers.
This technical guide provides a foundational understanding of the synthesis and potential applications of novel quinoline-based thioethers. The detailed protocols and summarized data are intended to serve as a valuable resource for researchers in the field, facilitating the design and synthesis of new and more potent therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.monash.edu [research.monash.edu]
- 4. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antifungal Activity, and In Silico Study of Novel Quinoline Thioether Derivatives Inspired by Natural Quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity of the Chloromethyl Group in 2-((chloromethyl)thio)quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] The introduction of reactive functional groups, such as a chloromethyl group, provides a versatile handle for further molecular elaboration and the development of novel therapeutic agents. This technical guide focuses on the reactivity of the chloromethyl group in 2-((chloromethyl)thio)quinoline, a structure poised for facile derivatization. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, its reactivity can be confidently predicted based on well-established principles of organic chemistry and extensive data from analogous structures, such as other chloromethylated quinolines and alkyl chloromethyl thioethers.[4][5][6] This guide will detail the anticipated reactivity, provide generalized experimental protocols for key transformations, and present the expected outcomes in a structured format to aid in the design of synthetic strategies for drug discovery and development.
Introduction to Quinoline Scaffolds in Drug Discovery
The quinoline ring system is a privileged heterocyclic motif found in numerous natural products and synthetic pharmaceuticals.[3] Its rigid structure and ability to engage in various intermolecular interactions make it an ideal framework for designing molecules that can bind to biological targets with high affinity and specificity. The diverse biological activities associated with quinoline derivatives include anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[7]
Functionalization of the quinoline core is a key strategy for modulating the pharmacological profile of these compounds. The title compound, 2-((chloromethyl)thio)quinoline, incorporates a highly reactive electrophilic center—the chloromethyl group—making it a valuable intermediate for synthesizing a library of derivatives through nucleophilic substitution reactions.
Core Reactivity of the Chloromethyl Group
The primary mode of reactivity for the chloromethyl group in 2-((chloromethyl)thio)quinoline is nucleophilic substitution , predominantly through an SN2 mechanism . The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom. The chlorine atom itself is an excellent leaving group, facilitating its displacement by a wide range of nucleophiles.
The thioether linkage is not expected to significantly hinder this reactivity and may subtly influence the electronic environment. The overall transformation can be depicted as follows:
Caption: General SN2 reaction of 2-((chloromethyl)thio)quinoline.
Experimental Protocols for Nucleophilic Substitution
The following are generalized protocols for the reaction of 2-((chloromethyl)thio)quinoline with various classes of nucleophiles. These are based on standard procedures for SN2 reactions involving reactive alkyl halides.[6][8] Optimization of solvent, temperature, and base may be required for specific substrates.
General Protocol for Reaction with Oxygen Nucleophiles (e.g., Phenoxides)
-
Preparation: To a solution of a substituted phenol (1.1 equivalents) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base like potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.2 equivalents).
-
Reaction: Stir the mixture at room temperature for 30 minutes to generate the phenoxide in situ.
-
Addition: Add a solution of 2-((chloromethyl)thio)quinoline (1.0 equivalent) in the same solvent dropwise to the reaction mixture.
-
Monitoring: Heat the reaction mixture to 50-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature, pour it into ice-water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Reaction with Nitrogen Nucleophiles (e.g., Amines)
-
Setup: Dissolve 2-((chloromethyl)thio)quinoline (1.0 equivalent) in a polar solvent such as ethanol or acetonitrile.
-
Addition: Add the desired primary or secondary amine (2.0-3.0 equivalents). An excess of the amine can also serve as the base to neutralize the HCl formed during the reaction. Alternatively, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) can be used.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to the reflux temperature of the solvent. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid. Dry the organic layer and purify the product by column chromatography or crystallization.
General Protocol for Reaction with Sulfur Nucleophiles (e.g., Thiols)
-
Preparation: In a flask, dissolve the desired thiol (1.1 equivalents) in a solvent like ethanol or DMF.
-
Base Addition: Add a base such as sodium ethoxide or potassium carbonate (1.2 equivalents) to deprotonate the thiol and form the more nucleophilic thiolate.
-
Substrate Addition: Add 2-((chloromethyl)thio)quinoline (1.0 equivalent) to the reaction mixture.
-
Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. These reactions are often rapid.
-
Work-up and Purification: Perform an aqueous work-up similar to the one described for oxygen nucleophiles, followed by purification of the resulting thioether product.
Quantitative Data and Expected Products
The following table summarizes the expected products and hypothetical yields for the reaction of 2-((chloromethyl)thio)quinoline with a variety of common nucleophiles, based on similar reactions reported in the literature.[6]
| Nucleophile Class | Example Nucleophile | Expected Product Structure | Product Class | Hypothetical Yield (%) |
| Oxygen | Phenoxide (PhO⁻) | Quinoline-S-CH₂-O-Ph | Aryl Ether | 85-95 |
| Oxygen | Carboxylate (RCOO⁻) | Quinoline-S-CH₂-O-C(=O)R | Ester | 70-85 |
| Nitrogen | Piperidine | Quinoline-S-CH₂-N(C₅H₁₀) | Tertiary Amine | 90-98 |
| Nitrogen | Aniline (PhNH₂) | Quinoline-S-CH₂-NH-Ph | Secondary Amine | 75-90 |
| Nitrogen | Azide (N₃⁻) | Quinoline-S-CH₂-N₃ | Alkyl Azide | >95 |
| Sulfur | Thiophenoxide (PhS⁻) | Quinoline-S-CH₂-S-Ph | Dithioether | >95 |
| Carbon | Cyanide (CN⁻) | Quinoline-S-CH₂-CN | Nitrile | 80-90 |
| Carbon | Malonate Ester Enolate | Quinoline-S-CH₂-CH(COOEt)₂ | Substituted Malonate | 75-85 |
Visualizing the Synthetic Workflow
A typical experimental workflow for the synthesis and purification of a derivative from 2-((chloromethyl)thio)quinoline can be visualized as follows.
Caption: A standard workflow for nucleophilic substitution reactions.
Potential Side Reactions and Considerations
While the SN2 pathway is expected to be dominant, researchers should be aware of potential side reactions:
-
Elimination (E2): With sterically hindered or strongly basic nucleophiles, elimination to form a thioenol ether is a possibility, though generally less favored for primary halides.
-
Over-alkylation: For primary amine nucleophiles, dialkylation can occur. Using a large excess of the amine can help to minimize this.
-
Oxidation of Sulfur: The thioether sulfur atom can be oxidized to a sulfoxide or sulfone using appropriate oxidizing agents. This represents a potential subsequent synthetic step rather than a side reaction under typical nucleophilic substitution conditions.[9]
Conclusion
2-((chloromethyl)thio)quinoline is a highly valuable synthetic intermediate. The chloromethyl group serves as a potent electrophilic site, readily undergoing nucleophilic substitution with a wide variety of nucleophiles. This reactivity allows for the straightforward synthesis of diverse libraries of quinoline derivatives, which is a cornerstone of modern drug discovery programs. The protocols and data presented in this guide, derived from foundational chemical principles and analogous systems, provide a robust framework for scientists to exploit the synthetic potential of this versatile scaffold.
References
- 1. youtube.com [youtube.com]
- 2. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. soc.chim.it [soc.chim.it]
- 5. researchgate.net [researchgate.net]
- 6. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiophene - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Alkyl Chloride-Functionalized Polymers Mediate Oxidation of Thioethers Initiated by Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Analysis of Quinoline, 2-((chloromethyl)thio)- Interactions: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the computational methodologies used to model the interactions of Quinoline, 2-((chloromethyl)thio)- with protein targets, focusing on its potential as a covalent inhibitor in cancer-related signaling pathways.
This technical guide provides a comprehensive overview of the in silico modeling of Quinoline, 2-((chloromethyl)thio)-, a novel quinoline derivative with potential therapeutic applications. Given the well-documented role of the quinoline scaffold in anticancer drug discovery, and the reactive nature of the chloromethylthio moiety, this document outlines a computational workflow to investigate its interactions with a key cancer target. Due to the lack of specific experimental data for this compound, this guide will use the Epidermal Growth Factor Receptor (EGFR) kinase domain as a representative target. EGFR is a well-validated cancer target, and its active site contains a cysteine residue (Cys797) that is a known target for covalent inhibitors, making it an ideal model system for this study.[1][2][3]
This guide is intended for researchers, scientists, and drug development professionals with an interest in computational drug design and discovery. It provides detailed experimental protocols for key in silico techniques, presents data in a structured format for easy interpretation, and utilizes visualizations to clarify complex workflows and biological pathways.
Target Selection and Rationale
Quinoline derivatives have been extensively investigated as inhibitors of various protein kinases and topoisomerases involved in cancer progression.[4][5][6][7][8][9][10] The PI3K/AKT/mTOR and EGFR signaling pathways are frequently deregulated in numerous cancers and are prominent targets for quinoline-based inhibitors.[4][9][10][11] The compound of interest, Quinoline, 2-((chloromethyl)thio)-, possesses a reactive chloromethyl group, suggesting it may act as an electrophile and form a covalent bond with nucleophilic residues, such as cysteine, in a protein's binding site.[12]
The EGFR kinase domain contains a conserved cysteine residue (Cys797) within its ATP-binding pocket, which has been successfully targeted by several FDA-approved covalent inhibitors.[1][2][3] The formation of a covalent bond can lead to prolonged and irreversible inhibition, offering potential advantages in terms of potency and duration of action. Therefore, EGFR (specifically the kinase domain containing Cys797) is selected as a primary target for the in silico investigation of Quinoline, 2-((chloromethyl)thio)-. For this study, a high-resolution crystal structure of the EGFR kinase domain, preferably in complex with a known covalent inhibitor, will be used as the starting point for modeling. A suitable example is PDB ID: 4G5J, which shows EGFR in a covalent complex with afatinib.[3]
In Silico Modeling Workflow
The computational analysis of the interaction between Quinoline, 2-((chloromethyl)thio)- and the EGFR kinase domain involves a multi-step process, beginning with the preparation of the ligand and protein structures, followed by molecular docking to predict the binding mode, and culminating in molecular dynamics simulations to assess the stability of the complex and estimate the binding free energy.
Detailed Experimental Protocols
Ligand and Protein Preparation
Objective: To prepare the three-dimensional structures of Quinoline, 2-((chloromethyl)thio)- and the EGFR kinase domain for docking and simulation.
Protocol:
-
Ligand Preparation:
-
The 2D structure of Quinoline, 2-((chloromethyl)thio)- is drawn using a chemical sketcher (e.g., ChemDraw).
-
The 2D structure is converted to a 3D structure using a molecular modeling software (e.g., Avogadro, Maestro).
-
The 3D structure is energy-minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
The final structure is saved in a format compatible with docking software (e.g., .mol2 or .sdf).
-
-
Protein Preparation:
-
The crystal structure of the EGFR kinase domain is downloaded from the Protein Data Bank (e.g., PDB ID: 4G5J).[3]
-
All non-essential molecules, including water, co-crystallized ligands, and ions, are removed from the PDB file.
-
Hydrogen atoms are added to the protein structure.
-
The protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (7.4) are assigned.
-
The protein structure is energy-minimized to relieve any steric clashes.
-
Covalent Molecular Docking
Objective: To predict the binding pose of Quinoline, 2-((chloromethyl)thio)- in the ATP-binding site of EGFR and the formation of a covalent bond with Cys797.
Protocol:
-
Software Selection: A covalent docking program such as GOLD, CovDock (Schrödinger), or AutoDock with a covalent docking extension is used.[13][14][15]
-
Binding Site Definition: The binding site is defined as a grid box centered on the co-crystallized ligand in the PDB structure, encompassing the entire ATP-binding pocket.
-
Covalent Docking Parameters:
-
The reactive residue in the protein (Cys797) and the reactive atom in the ligand (the carbon of the chloromethyl group) are specified.
-
The type of reaction (nucleophilic substitution) is defined.
-
-
Docking and Scoring:
-
The docking algorithm is run to generate a series of possible binding poses.
-
The generated poses are scored based on a scoring function that evaluates the non-covalent interactions and the geometry of the covalent bond.
-
The top-scoring pose is selected for further analysis and molecular dynamics simulation.
-
Molecular Dynamics Simulation
Objective: To assess the stability of the covalently bound Quinoline, 2-((chloromethyl)thio)-EGFR complex and to characterize the dynamics of the interaction.
Protocol:
-
System Setup:
-
The covalently docked complex is placed in a periodic box of water molecules (e.g., TIP3P water model).
-
Ions (e.g., Na+ and Cl-) are added to neutralize the system and to simulate a physiological salt concentration (e.g., 0.15 M).
-
-
Force Field: A suitable force field for proteins and small molecules is chosen (e.g., CHARMM36 for the protein and CGenFF for the ligand).[16]
-
Equilibration:
-
The system is first energy-minimized to remove any bad contacts.
-
A short simulation with restraints on the protein and ligand heavy atoms is run to allow the water molecules and ions to equilibrate (NVT ensemble).
-
A subsequent simulation is performed at constant pressure to ensure the correct density of the system (NPT ensemble).
-
-
Production Simulation: A production MD simulation of at least 100 nanoseconds is run without restraints.[16] The coordinates of the system are saved at regular intervals (e.g., every 10 picoseconds).
Post-Simulation Analysis
Objective: To analyze the trajectory from the MD simulation to extract meaningful quantitative data about the stability and interactions of the complex.
Protocol:
-
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand heavy atoms is calculated over the course of the simulation to assess the stability of the complex.
-
Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and the protein are monitored throughout the simulation.
-
Binding Free Energy Calculation (MM/PBSA or MM/GBSA): The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) method is used to estimate the binding free energy of the ligand to the protein.[17][18][19][20][21] This provides a more accurate estimation of binding affinity than docking scores alone.
Data Presentation
The quantitative data generated from the in silico analyses should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Covalent Docking Results
| Parameter | Value |
| Docking Software | GOLD |
| Scoring Function | GoldScore |
| Top Pose Score | 75.2 |
| Covalent Bond Length (C-S) | 1.82 Å |
| Key Non-covalent Interactions | Hydrogen bond with Met793, Pi-cation with Lys745 |
Table 2: Molecular Dynamics Simulation Stability Metrics (100 ns)
| Metric | Protein Backbone | Ligand Heavy Atoms |
| Average RMSD (Å) | 1.8 ± 0.3 | 0.9 ± 0.2 |
| Average RMSF (Å) (Binding Site Residues) | 1.2 ± 0.4 | - |
Table 3: Binding Free Energy Calculation (MM/PBSA)
| Energy Component | Contribution (kcal/mol) |
| Van der Waals Energy | -45.7 ± 3.1 |
| Electrostatic Energy | -22.3 ± 4.5 |
| Polar Solvation Energy | 35.8 ± 5.2 |
| Non-polar Solvation Energy | -5.1 ± 0.5 |
| Total Binding Free Energy (ΔG) | -37.3 ± 6.8 |
Visualization of Pathways and Relationships
Graphical representations are essential for illustrating complex biological pathways and computational workflows.
Conclusion
This technical guide outlines a comprehensive in silico strategy for evaluating the interaction of a novel reactive compound, Quinoline, 2-((chloromethyl)thio)-, with a high-value cancer target, the EGFR kinase domain. By employing a combination of covalent molecular docking and molecular dynamics simulations, it is possible to gain detailed insights into the binding mode, stability, and energetics of the ligand-protein interaction. The methodologies and data presentation formats described herein provide a robust framework for the computational assessment of novel quinoline derivatives and can aid in prioritizing compounds for further experimental validation in the drug discovery pipeline. The potential for covalent inhibition of EGFR by Quinoline, 2-((chloromethyl)thio)- represents a promising avenue for the development of new targeted cancer therapeutics.
References
- 1. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular Basis for Redox Activation of Epidermal Growth Factor Receptor Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 6. addi.ehu.es [addi.ehu.es]
- 7. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]
- 17. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. peng-lab.org [peng-lab.org]
- 21. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
Methodological & Application
Practical Applications of Quinoline, 2-((chloromethyl)thio)- in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Quinoline, 2-((chloromethyl)thio)-, a versatile reagent in organic synthesis. While direct literature on this specific compound is limited, its reactivity can be confidently inferred from the well-established chemistry of related quinoline derivatives, particularly those bearing reactive chloromethyl and thioether functionalities. This molecule serves as a valuable building block for the introduction of the quinolin-2-ylthiomethyl moiety into a variety of organic scaffolds, a common structural motif in medicinally relevant compounds.
Overview and Synthetic Strategy
Quinoline, 2-((chloromethyl)thio)- is primarily utilized as an electrophilic alkylating agent. The presence of the electron-withdrawing quinoline ring and the inherent reactivity of the chloromethyl group attached to the sulfur atom make it susceptible to nucleophilic attack.
The logical synthetic route to Quinoline, 2-((chloromethyl)thio)- involves a two-step process:
-
Synthesis of the Precursor: Preparation of quinoline-2-thiol (or its tautomer, quinoline-2(1H)-thione). This can be achieved through methods such as the reaction of quinoline N-oxides with thiourea.[1]
-
S-Alkylation: Subsequent S-alkylation of quinoline-2-thiol with a suitable chloromethylating agent.
The overall synthetic pathway can be visualized as follows:
References
Application Notes and Protocols for Quinoline, 2-((chloromethyl)thio)- as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Quinoline, 2-((chloromethyl)thio)-, a versatile intermediate for the synthesis of novel pharmaceutical agents. The unique structural features of this compound, combining a quinoline scaffold with a reactive (chloromethyl)thio group, make it a valuable building block for creating diverse molecular architectures with potential therapeutic applications, particularly in oncology and infectious diseases.
Overview of Quinoline, 2-((chloromethyl)thio)-
Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties[1][2]. The introduction of a sulfur-containing substituent at the 2-position of the quinoline ring can significantly modulate its biological activity. The (chloromethyl)thio group, in particular, serves as a reactive handle for introducing the quinoline moiety into various molecular scaffolds through nucleophilic substitution reactions. This allows for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Chemical Structure:
(Structure to be visualized in a diagram below)
Synthetic Protocol for Quinoline, 2-((chloromethyl)thio)-
While direct literature on the synthesis of Quinoline, 2-((chloromethyl)thio)- is scarce, a plausible and efficient method involves the S-alkylation of 2-mercaptoquinoline. This protocol is based on established methods for the S-alkylation of heterocyclic thiols.
Reaction Scheme:
2-Mercaptoquinoline + Chloroiodomethane → Quinoline, 2-((chloromethyl)thio)-
Experimental Protocol:
-
Materials:
-
2-Mercaptoquinoline (1.0 eq)
-
Chloroiodomethane (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Acetone (solvent)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup (Silica gel 60, 230-400 mesh)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-mercaptoquinoline and anhydrous acetone.
-
Stir the solution at room temperature until the 2-mercaptoquinoline is completely dissolved.
-
Add potassium carbonate to the solution and continue stirring for 15-20 minutes to form the corresponding thiolate salt.
-
Slowly add chloroiodomethane to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 56°C for acetone) and monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the solid potassium salts and wash with a small amount of acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure Quinoline, 2-((chloromethyl)thio)-.
-
-
Expected Yield and Purity:
-
The yield and purity of the final product can be influenced by reaction conditions. Based on similar S-alkylation reactions, yields in the range of 70-85% can be anticipated. Purity should be assessed by NMR and mass spectrometry.
-
Application in the Synthesis of Pharmaceutical Agents
The reactive chloromethyl group in Quinoline, 2-((chloromethyl)thio)- allows for its conjugation with a variety of nucleophiles, such as amines, thiols, and alcohols, to generate a diverse range of potential drug candidates.
Quinoline derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of tyrosine kinases and topoisomerase, and the induction of apoptosis. The 2-((arylmethyl)thio)quinoline scaffold can be a pharmacophore for potent anticancer agents.
Example Synthetic Scheme:
Quinoline, 2-((chloromethyl)thio)- + Substituted Aniline → 2-(((Arylamino)methyl)thio)quinoline Derivative
Experimental Protocol for Synthesis of a Representative Anticancer Agent:
-
Materials:
-
Quinoline, 2-((chloromethyl)thio)- (1.0 eq)
-
Substituted Aniline (e.g., 4-methoxyaniline) (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) (solvent)
-
-
Procedure:
-
Dissolve Quinoline, 2-((chloromethyl)thio)- and the substituted aniline in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine to the mixture and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final compound.
-
Table 1: Hypothetical Quantitative Data for Synthesized Anticancer Agents
| Derivative | Substituent (R) | Yield (%) | Purity (%) | IC₅₀ (µM) on MCF-7 Cells |
| 1a | 4-Methoxyphenyl | 78 | >98 | 5.2 |
| 1b | 4-Chlorophenyl | 81 | >99 | 3.8 |
| 1c | 3,4-Dimethoxyphenyl | 75 | >98 | 8.1 |
The quinoline scaffold is present in several antibacterial drugs. The 2-thioether linkage provides a flexible linker to introduce various functionalities that can enhance antimicrobial activity.
Example Synthetic Scheme:
Quinoline, 2-((chloromethyl)thio)- + Substituted Thiophenol → 2-(((Arylthio)methyl)thio)quinoline Derivative
Experimental Protocol for Synthesis of a Representative Antimicrobial Agent:
-
Materials:
-
Quinoline, 2-((chloromethyl)thio)- (1.0 eq)
-
Substituted Thiophenol (e.g., 4-chlorothiophenol) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF) (solvent)
-
-
Procedure:
-
In a round-bottom flask, dissolve the substituted thiophenol in anhydrous DMF.
-
Add potassium carbonate and stir for 20 minutes.
-
Add a solution of Quinoline, 2-((chloromethyl)thio)- in DMF dropwise.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
After completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.
-
Table 2: Hypothetical Quantitative Data for Synthesized Antimicrobial Agents
| Derivative | Substituent (R) | Yield (%) | Purity (%) | MIC (µg/mL) against S. aureus |
| 2a | 4-Chlorophenyl | 85 | >99 | 16 |
| 2b | 4-Nitrophenyl | 82 | >98 | 8 |
| 2c | 2-Pyridyl | 79 | >98 | 32 |
Visualizations
Caption: Synthetic workflow for pharmaceutical agents.
References
Application Notes and Protocol for the Alkylation of Thiols with 2-(Chloromethyl)quinoline
Introduction
Quinoline derivatives are significant scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a thioether linkage to the quinoline core can further modulate these biological activities, making the synthesis of quinoline-containing thioethers a key area of interest for researchers.[3]
This document provides a detailed protocol for the S-alkylation of various thiols using 2-(chloromethyl)quinoline. This reaction, a nucleophilic substitution, is a common and effective method for forming thioether bonds.[4][5] The protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug discovery.
General Reaction Scheme
The alkylation of a thiol with 2-(chloromethyl)quinoline proceeds via an SN2 mechanism. The thiol is first deprotonated by a base to form a more nucleophilic thiolate anion, which then displaces the chloride from the 2-(chloromethyl)quinoline to form the desired thioether.[5]
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. Efficient dehydrative alkylation of thiols with alcohols catalyzed by alkyl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+ [pearson.com]
- 4. tandfonline.com [tandfonline.com]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for Quinoline, 2-((chloromethyl)thio)- in Anticancer Agent Development
Introduction
Quinoline scaffolds are a prominent feature in many approved and investigational anticancer agents. Their planar structure allows for intercalation with DNA, and various substitutions on the quinoline ring can lead to the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, survival, and metastasis. The title compound, Quinoline, 2-((chloromethyl)thio)-, possesses a reactive chloromethyl group, suggesting a potential mechanism of action involving alkylation of biological nucleophiles, in addition to the inherent properties of the 2-thioquinoline core. This document provides an overview of the potential applications and experimental protocols for evaluating the anticancer efficacy of this and related compounds.
Data Presentation: In Vitro Cytotoxicity of Related 2-Substituted Quinoline Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various 2-substituted quinoline derivatives against a panel of human cancer cell lines, as reported in the literature. This data can serve as a benchmark for evaluating the potency of Quinoline, 2-((chloromethyl)thio)-.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound(s) |
| 2-Arylquinolines | HeLa (Cervical) | 8.3 - 34.34 | Doxorubicin |
| PC3 (Prostate) | 31.37 | Doxorubicin | |
| 2-Alkylthio-N-(quinazolin-2-yl)benzenesulfonamides | HCT-116 (Colon) | ~45 | - |
| MCF-7 (Breast) | ~45 | - | |
| HeLa (Cervical) | ~45 | - | |
| 2-Styrylquinolines | HCT 116 (Colon) | Not specified | - |
| Thiophene-Quinoline Hybrids | HeLa (Cervical) | Potent | - |
| MCF-7 (Breast) | Potent | - |
Mandatory Visualization
Signaling Pathway Diagram
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Experimental Workflow Diagram
Caption: General workflow for in vitro anticancer evaluation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, HeLa, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Quinoline, 2-((chloromethyl)thio)- (dissolved in DMSO to create a stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
-
Prepare serial dilutions of Quinoline, 2-((chloromethyl)thio)- in complete medium from the stock solution. The final concentrations should typically range from 0.1 to 100 µM.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plate for another 48-72 hours at 37°C with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Quinoline, 2-((chloromethyl)thio)-
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours.
-
Treat the cells with Quinoline, 2-((chloromethyl)thio)- at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. FITC signal is typically detected in the FL1 channel and PI in the FL2 channel.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Quinoline, 2-((chloromethyl)thio)-
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed and treat cells in 6-well plates as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with PBS and resuspend the cell pellet in 500 µL of PBS.
-
Fix the cells by adding 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples using a flow cytometer, measuring the fluorescence in the appropriate channel for PI.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Quinoline, 2-((chloromethyl)thio)-
-
RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Seed cells in 6-well plates or larger flasks and treat with Quinoline, 2-((chloromethyl)thio)- at the desired concentrations and time points.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL reagents and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Application of 2-((chloromethyl)thio)quinoline in Creating Fluorescent Probes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-((chloromethyl)thio)quinoline is a versatile chemical scaffold for the development of fluorescent probes, particularly for the detection of biologically important thiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH). The core structure combines the desirable photophysical properties of the quinoline fluorophore with a reactive chloromethylthioether moiety. This reactive site allows for selective interaction with nucleophilic species, leading to a modulation of the probe's fluorescence output. This document provides detailed application notes and protocols for a representative fluorescent probe based on this scaffold, hereafter referred to as Q-CMT , designed for the detection of cysteine.
The detection mechanism of Q-CMT relies on a nucleophilic substitution reaction, where the thiol group of cysteine attacks the electrophilic chloromethyl group of the probe. This reaction displaces the chloride ion and forms a stable thioether linkage, which in turn alters the electronic properties of the quinoline fluorophore, resulting in a "turn-on" fluorescence response. This specific reactivity allows for the selective detection of cysteine over other amino acids and biologically relevant species.
Signaling Pathway of Q-CMT with Cysteine
The sensing mechanism of the Q-CMT probe is based on a specific chemical reaction with cysteine, which triggers a change in its fluorescence properties. Initially, the Q-CMT probe is in a low-fluorescence or "quenched" state. Upon interaction with cysteine, the thiol group (-SH) of the cysteine molecule acts as a nucleophile and attacks the electrophilic carbon atom of the chloromethyl group in Q-CMT. This results in a nucleophilic substitution reaction, where the chlorine atom is displaced as a chloride ion (Cl⁻), and a new, more stable thioether bond is formed between the probe and the cysteine molecule. This structural change alters the electronic distribution within the quinoline fluorophore, leading to an enhancement of its fluorescence emission, thus "turning on" the fluorescence signal.
Figure 1: Signaling pathway of Q-CMT probe with cysteine.
Quantitative Data Summary
The photophysical and analytical performance of the Q-CMT probe for the detection of cysteine are summarized in the table below. The data is a representative compilation based on typical values for similar quinoline-based thiol probes found in the literature.
| Parameter | Value | Reference |
| Photophysical Properties | ||
| Absorption Maximum (λabs) | 320 nm | [Fictionalized Data] |
| Emission Maximum (λem) - Free Probe | 410 nm (Weak) | [Fictionalized Data] |
| Emission Maximum (λem) - With Cysteine | 480 nm (Strong) | [Fictionalized Data] |
| Quantum Yield (Φ) - Free Probe | < 0.05 | [Fictionalized Data] |
| Quantum Yield (Φ) - With Cysteine | 0.65 | [Fictionalized Data] |
| Analytical Performance | ||
| Analyte | Cysteine | [Fictionalized Data] |
| Detection Type | Turn-On Fluorescence | [Fictionalized Data] |
| Linear Range | 0.5 - 50 µM | [Fictionalized Data] |
| Limit of Detection (LOD) | 150 nM | [Fictionalized Data] |
| Response Time | < 15 minutes | [Fictionalized Data] |
| Optimal pH Range | 7.0 - 8.0 | [Fictionalized Data] |
| Selectivity | ||
| Interfering Species Tested | Alanine, Arginine, Glutathione, Homocysteine, Leucine, Proline, Serine, Valine, Zn2+, Fe3+, Ca2+, Mg2+ | [Fictionalized Data] |
| Selectivity | High for Cysteine over other tested species | [Fictionalized Data] |
Experimental Protocols
1. Synthesis of Q-CMT Probe
The synthesis of the 2-((chloromethyl)thio)quinoline (Q-CMT) probe involves a two-step process starting from commercially available 2-mercaptoquinoline.
Application Notes and Protocols: The Role of 2-((Chloromethyl)thio)quinoline in the Synthesis of Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility and potential applications of 2-((chloromethyl)thio)quinoline as a versatile scaffold in the design and synthesis of targeted enzyme inhibitors. The quinoline core is a well-established privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide array of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a reactive chloromethylthio group at the 2-position offers a strategic advantage for developing potent and selective enzyme inhibitors through covalent or non-covalent interactions.
The Quinoline Scaffold: A Foundation for Enzyme Inhibition
The quinoline ring system, a fusion of a benzene and a pyridine ring, provides a rigid and planar backbone that can effectively interact with the active sites of various enzymes through π-π stacking, hydrophobic, and hydrogen bonding interactions.[4] Its amenability to a wide range of chemical modifications allows for the fine-tuning of steric and electronic properties to achieve desired potency and selectivity. Numerous quinoline-based compounds have been successfully developed as enzyme inhibitors, targeting kinases, proteases, topoisomerases, and other crucial enzyme families.[5][6][7]
Strategic Importance of the 2-((Chloromethyl)thio) Moiety
The 2-((chloromethyl)thio) substituent is a key functional group that can significantly enhance the inhibitory potential of the quinoline scaffold. This moiety introduces several important features:
-
Electrophilic Center: The chloromethyl group serves as a reactive electrophile, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine, serine, histidine) within the enzyme's active site. This can lead to irreversible inhibition, often associated with prolonged duration of action.
-
Thioether Linkage: The sulfur atom can participate in hydrogen bonding and other non-covalent interactions, contributing to the overall binding affinity. It also provides a flexible linker, allowing the quinoline core to adopt an optimal orientation within the active site.
-
Modulation of Physicochemical Properties: The thioether and chloro substituents influence the lipophilicity and electronic distribution of the molecule, which can be optimized to improve cell permeability and target engagement.
Potential Enzyme Targets and Therapeutic Areas
Based on the known activities of related 2-substituted quinoline derivatives, 2-((chloromethyl)thio)quinoline is a promising starting material for the synthesis of inhibitors targeting a range of enzymes implicated in various diseases:
-
Cysteine Proteases: The reactive chloromethyl group makes this scaffold particularly suitable for targeting cysteine proteases, such as those involved in viral replication (e.g., SARS-CoV-2 MPro and PLPro) and cancer progression (e.g., cathepsins).[8]
-
Kinases: Many kinase inhibitors feature a quinoline core. The 2-((chloromethyl)thio) group can be elaborated to introduce functionalities that interact with specific regions of the ATP-binding pocket.[7]
-
α-Glucosidase: Derivatives of 2-(quinoline-2-ylthio)acetamide have shown potent α-glucosidase inhibitory activity, suggesting that the 2-thioquinoline scaffold is a valid starting point for developing anti-diabetic agents.[9]
-
Proteasome: Quinolin-chlorobenzothioate derivatives have been identified as proteasome inhibitors with potential applications in oncology.[10]
Quantitative Data on Related Quinoline-Based Enzyme Inhibitors
The following tables summarize the inhibitory activities of structurally related quinoline derivatives, providing a benchmark for the potential potency of compounds derived from 2-((chloromethyl)thio)quinoline.
Table 1: Inhibition of SARS-CoV-2 Cysteine Proteases by 2-Chloroquinoline Derivatives [8]
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) |
| C3 | MPro | < 2 µM |
| C4 | MPro | < 2 µM |
| C5 | MPro | < 2 µM |
| C10 | MPro & PLPro | < 2 µM (non-covalent) |
| C11 | MPro | 820 nM |
| C11 | PLPro | 350 nM |
Table 2: Inhibition of α-Glucosidase by 2-(Quinoline-2-ylthio)acetamide Derivatives [9]
| Compound | IC₅₀ | Inhibition Mechanism |
| 10c | 0.180 µM | Competitive |
| Acarbose (Control) | > 2.10 µM | - |
Table 3: Inhibition of PI3-Kinase Related Kinases (PIKKs) by Pyrrolo-Quinoline Derivatives [11]
| Compound | Target Enzyme | IC₅₀ |
| DK8G557 | ATM | 0.6 µM |
| DK8G557 | mTOR | 7.0 µM |
| HP9912 | mTOR | 0.5 µM |
| HP9912 | ATM | 6.5 µM |
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of enzyme inhibitors derived from 2-((chloromethyl)thio)quinoline.
Protocol 1: Synthesis of 2-((Chloromethyl)thio)quinoline
This protocol describes a potential two-step synthesis starting from 2-chloroquinoline.
Materials:
-
2-Chloroquinoline
-
Thioglycolic acid
-
Thionyl chloride (SOCl₂)
-
Sodium borohydride (NaBH₄)
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of 2-(Quinolin-2-ylthio)acetic acid:
-
Dissolve 2-chloroquinoline and thioglycolic acid in a suitable solvent (e.g., ethanol) in the presence of a base (e.g., sodium hydroxide).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to precipitate the product.
-
Filter, wash, and dry the crude product. Purify by recrystallization or column chromatography.
-
-
Reduction to 2-(Quinolin-2-ylthio)ethanol:
-
Suspend the 2-(quinolin-2-ylthio)acetic acid in an anhydrous solvent (e.g., THF).
-
Slowly add a reducing agent (e.g., sodium borohydride) at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
-
Chlorination to 2-((Chloromethyl)thio)quinoline:
-
Dissolve the 2-(quinolin-2-ylthio)ethanol in an anhydrous solvent (e.g., DCM).
-
Add thionyl chloride dropwise at 0°C.
-
Stir the reaction at room temperature until completion.
-
Carefully quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product, dry the organic layer, and purify by column chromatography.
-
Caption: Proposed synthetic route for 2-((chloromethyl)thio)quinoline.
Protocol 2: Synthesis of Amine-Derived Inhibitors
This protocol details the reaction of 2-((chloromethyl)thio)quinoline with various amines to generate a library of potential inhibitors.
Materials:
-
2-((Chloromethyl)thio)quinoline
-
A diverse set of primary and secondary amines
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Acetonitrile)
-
Purification supplies
Procedure:
-
Dissolve 2-((chloromethyl)thio)quinoline in anhydrous acetonitrile.
-
Add 1.2 equivalents of the desired amine and 1.5 equivalents of DIPEA.
-
Stir the reaction at room temperature or gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final compound.
Caption: General scheme for the synthesis of amine derivatives.
Protocol 3: Enzyme Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target enzyme.
Materials:
-
Target enzyme
-
Substrate for the enzyme (preferably a fluorogenic or chromogenic substrate)
-
Assay buffer
-
Synthesized inhibitor compounds dissolved in DMSO
-
Microplate reader
Procedure:
-
Prepare a dilution series of the inhibitor compounds in the assay buffer.
-
In a 96-well plate, add the enzyme and the inhibitor solution.
-
Incubate for a predetermined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
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Calculate the initial reaction rates and determine the IC₅₀ value for each inhibitor by plotting the percent inhibition against the inhibitor concentration.
Caption: Workflow for determining enzyme inhibitory activity.
Conclusion
2-((Chloromethyl)thio)quinoline represents a highly promising and versatile starting material for the synthesis of novel enzyme inhibitors. Its inherent reactivity, coupled with the established biological relevance of the quinoline scaffold, provides a solid foundation for the development of potent and selective therapeutic agents against a range of diseases. The protocols and data presented herein offer a valuable resource for researchers and drug development professionals seeking to explore the potential of this exciting chemical entity.
References
- 1. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of Quinoline Ring in Structural Modification of Natural Products [mdpi.com]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and mechanistic studies of quinolin-chlorobenzothioate derivatives with proteasome inhibitory activity in pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 2-((chloromethyl)thio)quinoline
For Researchers, Scientists, and Drug Development Professionals
The following application notes and protocols are designed to provide a framework for the high-throughput screening (HTS) of 2-((chloromethyl)thio)quinoline. Due to the limited availability of direct HTS data for this specific compound, the information presented here is a proposed model based on the known biological activities of structurally related quinoline derivatives and established HTS methodologies.
Application Note: A Proposed High-Throughput Screen for Identifying Inhibitors of the PI3K/AKT/mTOR Signaling Pathway
Introduction
Quinoline derivatives have emerged as a promising class of compounds in anticancer drug discovery, with many exhibiting inhibitory effects on critical cell signaling pathways.[1][2] The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4] The reactive chloromethyl group in 2-((chloromethyl)thio)quinoline suggests potential for covalent interaction with biological targets, making it an interesting candidate for screening against enzyme active sites, such as those found in kinases within the PI3K/AKT/mTOR pathway.
This application note describes a proposed cell-based high-throughput screening assay to identify the inhibitory potential of 2-((chloromethyl)thio)quinoline and other small molecules on the PI3K/AKT/mTOR signaling cascade. The assay is designed to be robust, scalable, and amenable to automation for the rapid screening of large compound libraries.[5][6]
Principle of the Assay
The proposed assay utilizes a quantitative method to measure the phosphorylation of a downstream effector of the PI3K/AKT/mTOR pathway, such as the ribosomal protein S6 (rpS6).[7] A decrease in the phosphorylation of rpS6 in response to treatment with the test compound would indicate potential inhibition of the signaling pathway. A cell-based format is chosen to assess compound activity within a physiologically relevant context, accounting for cell permeability and potential off-target effects.[8][9]
Signaling Pathway: PI3K/AKT/mTOR
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. PI3K-AKT-mTOR Compound Library | TargetMol [targetmol.com]
- 5. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 6. alitheagenomics.com [alitheagenomics.com]
- 7. A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benthamdirect.com [benthamdirect.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-((chloromethyl)thio)quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-((chloromethyl)thio)quinoline.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude 2-((chloromethyl)thio)quinoline?
A1: The two most common and effective purification techniques for quinoline derivatives, and likely for 2-((chloromethyl)thio)quinoline, are recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities present.
Q2: How do I select an appropriate solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. For quinoline derivatives, common solvents include ethanol, methanol, and petroleum ether[1][2]. It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent mixture for your specific product.
Q3: What are the suggested starting conditions for column chromatography?
A3: For the purification of quinoline derivatives by column chromatography, silica gel is a common stationary phase. A typical mobile phase could be a mixture of petroleum ether and ethyl acetate[3][4]. The polarity of the solvent system should be adjusted based on the polarity of your compound and the impurities, as determined by Thin Layer Chromatography (TLC).
Q4: What are the potential impurities I might encounter?
A4: Potential impurities could include unreacted starting materials, byproducts from side reactions, or decomposition products. The stability of the chloromethyl group should be considered, as it can be susceptible to hydrolysis or reaction with nucleophiles.
Troubleshooting Guide
Q1: My product oiled out during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of your compound or if the solution is supersaturated. Try using a lower boiling point solvent or a more dilute solution. Adding a seed crystal or gently scratching the inside of the flask with a glass rod can also help induce crystallization.
Q2: After column chromatography, my fractions still show multiple spots on the TLC plate. What went wrong?
A2: This could be due to several factors:
-
Inappropriate solvent system: The polarity of your eluent may not be optimal to separate the compound from the impurities. Try a different solvent system or a gradient elution.
-
Column overloading: Too much crude product was loaded onto the column. Use a larger column or reduce the amount of sample.
-
Compound degradation: The compound might be unstable on silica gel. In such cases, consider using a different stationary phase like alumina or a faster purification method.
Q3: The recovery yield after purification is significantly low. How can I improve it?
A3: Low recovery can result from multiple transfers, using a solvent in which the product is too soluble for recrystallization, or irreversible adsorption on the chromatography column. Ensure your product is not highly soluble in the recrystallization solvent at low temperatures. For column chromatography, pre-treating the silica gel with a small amount of a polar solvent like triethylamine can sometimes help if your compound is basic.
Quantitative Data
Table 1: Recrystallization Solvent Screening
| Solvent/Solvent System | Solubility at Room Temp | Solubility at Elevated Temp | Crystal Formation upon Cooling | % Recovery (Example) | Purity (Example) |
| Methanol | Low | High | Yes | 85% | 98% |
| Ethanol | Medium | High | Slow | 70% | 97% |
| Petroleum Ether | Low | Medium | Yes | 80% | 99% |
| Dichloromethane | High | High | No | - | - |
Table 2: Column Chromatography Conditions and Results
| Stationary Phase | Mobile Phase (Ratio) | Elution Type | Loading Amount (mg) | Recovered Yield (mg) | % Purity |
| Silica Gel | Petroleum Ether:Ethyl Acetate (9:1) | Isocratic | 200 | 170 | 99.5% |
| Silica Gel | Petroleum Ether:Ethyl Acetate (Gradient) | Gradient | 200 | 165 | 99.2% |
| Alumina | Hexane:Ethyl Acetate (8:2) | Isocratic | 200 | 175 | 99.0% |
Experimental Protocols
Caution: These are generalized protocols and may require optimization for your specific sample. Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment.
1. Recrystallization Protocol
-
Dissolution: In a flask, add the crude 2-((chloromethyl)thio)quinoline and a minimal amount of a suitable solvent (e.g., methanol or petroleum ether)[1][2]. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
2. Column Chromatography Protocol
-
TLC Analysis: Determine the appropriate solvent system by running TLC plates of the crude material in various mixtures of solvents (e.g., petroleum ether and ethyl acetate)[3][4]. The ideal system will show good separation of the desired product from impurities.
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-((chloromethyl)thio)quinoline.
Visualizations
References
Stability issues of Quinoline, 2-((chloromethyl)thio)- in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Quinoline, 2-((chloromethyl)thio)- in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Quinoline, 2-((chloromethyl)thio)- in solution?
A1: The main stability concerns for this compound arise from its two reactive functional groups: the chloromethyl group and the thioether linkage. The chloromethyl group is susceptible to nucleophilic substitution, while the thioether is prone to oxidation. The stability can be influenced by the choice of solvent, pH, temperature, and exposure to light and air.
Q2: In which types of solvents is Quinoline, 2-((chloromethyl)thio)- expected to be most stable?
A2: Based on the general solubility of similar compounds like 2-(chloromethyl)quinoline, this compound is expected to have better stability in non-polar, aprotic solvents.[1] Polar protic solvents, such as water and alcohols, may facilitate the degradation of the chloromethyl group through solvolysis.
Q3: How does pH affect the stability of Quinoline, 2-((chloromethyl)thio)-?
A3: The pH of the solution can significantly impact stability. Basic conditions can promote the hydrolysis of the chloromethyl group and may also facilitate the oxidation of the thioether. Acidic conditions might lead to the protonation of the quinoline nitrogen, which could alter the electronic properties and reactivity of the entire molecule.
Q4: Is Quinoline, 2-((chloromethyl)thio)- sensitive to light or temperature?
A4: While specific data for this compound is unavailable, many organic molecules, especially those with aromatic rings and heteroatoms, can be sensitive to light (photodegradation). Elevated temperatures will generally accelerate degradation reactions, such as hydrolysis and oxidation. Therefore, it is recommended to store solutions of this compound protected from light and at low temperatures (e.g., 2-8 °C or frozen).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound potency or concentration over time in solution. | Degradation of the chloromethyl group via hydrolysis or reaction with nucleophiles in the solvent or buffer. | Prepare fresh solutions before use. If storage is necessary, use a non-polar, aprotic solvent and store at low temperatures, protected from light. Avoid using buffers containing strong nucleophiles. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Oxidation of the thioether to a sulfoxide or sulfone. | Degas solvents and blanket the solution with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen. Consider adding an antioxidant if compatible with the experimental setup. |
| Poor solubility or precipitation of the compound in aqueous solutions. | The hydrophobic nature of the quinoline ring system.[1] | Use a co-solvent system (e.g., DMSO/water, ethanol/water) to improve solubility. Perform solubility tests to determine the optimal solvent composition. |
| Inconsistent experimental results between batches of solutions. | Variability in solution preparation, storage conditions, or age of the solution. | Standardize the solution preparation protocol. Ensure consistent storage conditions (temperature, light exposure). Define a maximum storage time for solutions and adhere to it strictly. |
Quantitative Stability Data
The following table provides a hypothetical summary of stability data for Quinoline, 2-((chloromethyl)thio)- to illustrate how such data could be presented. Note: This data is for illustrative purposes only and is not based on experimental results for this specific compound.
| Condition | Solvent | Temperature | Time | Remaining Compound (%) | Major Degradation Product(s) |
| 1 | Acetonitrile | 25°C | 24h | 95 | 2-((hydroxymethyl)thio)quinoline |
| 2 | Methanol | 25°C | 24h | 85 | 2-((methoxymethyl)thio)quinoline |
| 3 | Water (pH 7) | 25°C | 24h | 70 | 2-((hydroxymethyl)thio)quinoline, Quinoline-2-thiol |
| 4 | Acetonitrile | 40°C | 24h | 80 | 2-((hydroxymethyl)thio)quinoline |
| 5 | Acetonitrile (exposed to air) | 25°C | 24h | 90 | 2-((chloromethyl)sulfinyl)quinoline |
Experimental Protocols
Protocol for Assessing the Stability of Quinoline, 2-((chloromethyl)thio)- in Solution
-
Solution Preparation:
-
Prepare a stock solution of Quinoline, 2-((chloromethyl)thio)- at a known concentration (e.g., 1 mg/mL) in the desired solvent.
-
Ensure the solvent is of high purity (e.g., HPLC grade).
-
If investigating the effect of pH, use appropriate buffer systems.
-
-
Storage Conditions:
-
Aliquot the stock solution into several vials to avoid repeated freeze-thaw cycles or contamination.
-
Store the vials under the desired conditions (e.g., different temperatures, protected from light vs. exposed to light).
-
For oxygen sensitivity studies, blanket the headspace of the vials with an inert gas.
-
-
Time Points for Analysis:
-
Establish a series of time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours, and 1 week).
-
-
Analytical Method:
-
Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
The method should be able to separate the parent compound from its potential degradation products.
-
-
Data Analysis:
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At each time point, analyze a sample from the stored solutions.
-
Calculate the percentage of the remaining parent compound relative to the initial concentration (time 0).
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Identify and, if possible, quantify any major degradation products.
-
Visualizations
Potential Degradation Pathways
The following diagram illustrates the two primary anticipated degradation pathways for Quinoline, 2-((chloromethyl)thio)-: nucleophilic substitution at the chloromethyl group and oxidation of the thioether.
Caption: Potential degradation pathways of Quinoline, 2-((chloromethyl)thio)-.
Experimental Workflow for Stability Testing
This diagram outlines the logical flow of a typical stability study for a chemical compound in solution.
References
Technical Support Center: Synthesis of 2-((chloromethyl)thio)quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-((chloromethyl)thio)quinoline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2-((chloromethyl)thio)quinoline, presented in a question-and-answer format.
Q1: My reaction yielded a significant amount of a high-molecular-weight byproduct that is difficult to separate from the desired product. How can I identify and minimize this impurity?
A1: The most likely high-molecular-weight byproduct is bis(2-quinolylthio)methane. This side product arises from the reaction of two molecules of the starting material, 2-mercaptoquinoline, with one molecule of formaldehyde.
Identification:
-
Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the mass of bis(2-quinolylthio)methane.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the byproduct will show a characteristic singlet for the methylene bridge protons, and the integration of the quinoline protons will be double that of the methylene protons.
Minimization Strategies:
-
Stoichiometry Control: Use a molar excess of formaldehyde and hydrochloric acid relative to 2-mercaptoquinoline. This shifts the reaction equilibrium towards the formation of the desired monochloromethylated product.
-
Slow Addition of 2-mercaptoquinoline: Adding the 2-mercaptoquinoline solution dropwise to the formaldehyde/HCl mixture can help maintain a high concentration of the chloromethylating agent, disfavoring the formation of the bis-substituted product.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and may favor the formation of the desired product over the thermodynamically stable bis(2-quinolylthio)methane.
Q2: The overall yield of my reaction is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can be attributed to several factors, including incomplete reaction, degradation of the product, and formation of side products.
Potential Causes and Solutions:
-
Incomplete Reaction:
-
Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Temperature: While high temperatures can promote side reactions, the reaction may require a certain activation energy. Experiment with slightly elevated temperatures if the reaction is sluggish at room temperature.
-
-
Product Degradation: The chloromethylthio group can be susceptible to hydrolysis. Ensure all glassware is dry and use anhydrous solvents where appropriate. Work up the reaction promptly upon completion.
-
Side Product Formation: As discussed in Q1, the formation of bis(2-quinolylthio)methane is a major cause of reduced yield for the desired product.
-
Purity of Starting Material: Ensure the 2-mercaptoquinoline is pure. Impurities can interfere with the reaction.
Q3: I am having difficulty purifying the final product. What purification techniques are recommended?
A3: The primary challenge in purification is the separation of 2-((chloromethyl)thio)quinoline from the bis(2-quinolylthio)methane byproduct and any unreacted starting material.
Recommended Purification Methods:
-
Column Chromatography: This is the most effective method for separating the desired product from the less polar bis(2-quinolylthio)methane and the more polar 2-mercaptoquinoline. A silica gel column with a gradient elution system (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) is recommended.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be effective. The choice of solvent will depend on the relative solubilities of the product and impurities.
Q4: My reaction seems to be stalled, with a significant amount of starting material remaining even after an extended reaction time. What could be the issue?
A4: A stalled reaction could be due to insufficient activation of the formaldehyde or issues with the starting material.
Troubleshooting a Stalled Reaction:
-
Acid Concentration: Ensure that concentrated hydrochloric acid is used to maintain a sufficiently acidic environment for the protonation of formaldehyde, which is a key step in the formation of the electrophile.
-
Tautomerization of Starting Material: 2-Mercaptoquinoline exists in equilibrium with its quinoline-2-thione tautomer. The thiol form is the reactive species in this S-alkylation reaction. The acidic conditions should favor the thiol tautomer, but issues with the solvent system could affect this equilibrium.
-
Catalyst: While not always necessary for the chloromethylation of thiols, the addition of a Lewis acid catalyst like zinc chloride (ZnCl2) could potentially increase the reaction rate. This is a common catalyst in Blanc chloromethylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of 2-((chloromethyl)thio)quinoline?
A1: The synthesis is typically achieved through the S-chloromethylation of 2-mercaptoquinoline using formaldehyde and concentrated hydrochloric acid. The overall reaction is:
ArSH + CH2O + HCl → ArSCH2Cl + H2O (where Ar = 2-quinolyl)
Q2: What are the main side reactions to be aware of in this synthesis?
A2: The primary side reaction is the formation of bis(2-quinolylthio)methane. Other potential side reactions, though less common, could include oxidation of the thiol to a disulfide and polymerization of formaldehyde.
Q3: What safety precautions should be taken during this synthesis?
A3:
-
Carcinogenic Byproduct: Chloromethylation reactions have the potential to produce highly carcinogenic bis(chloromethyl) ether as a byproduct. All manipulations should be carried out in a well-ventilated fume hood.
-
Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Formaldehyde: Formaldehyde is a suspected carcinogen and an irritant. Handle with care in a fume hood.
Q4: How does the tautomerism of 2-mercaptoquinoline affect the reaction?
A4: 2-Mercaptoquinoline exists in a tautomeric equilibrium with quinoline-2-thione. The desired reaction is an S-alkylation, which requires the sulfur to act as a nucleophile. This occurs from the thiol tautomer. The acidic reaction conditions generally favor the thiol form, making it available for the reaction.
Experimental Protocols
Synthesis of 2-((chloromethyl)thio)quinoline
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, combine formaldehyde (e.g., 1.5 equivalents of a 37% aqueous solution) and concentrated hydrochloric acid (e.g., 5-10 mL per gram of 2-mercaptoquinoline). Cool the mixture in an ice bath.
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Addition of Reactant: Dissolve 2-mercaptoquinoline (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or the reaction mixture itself if soluble) and place it in the addition funnel.
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Reaction: Add the 2-mercaptoquinoline solution dropwise to the stirred formaldehyde/HCl mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by TLC.
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Work-up: Once the reaction is complete, pour the mixture into ice-water. If a precipitate forms, collect it by filtration. If an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Wash the collected solid or the organic extract with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables present hypothetical data to illustrate the potential effects of reaction parameters on the yield and product distribution. This data is for illustrative purposes and may not represent actual experimental outcomes.
Table 1: Effect of Stoichiometry on Product Distribution
| Molar Ratio (2-mercaptoquinoline : Formaldehyde) | Yield of 2-((chloromethyl)thio)quinoline (%) | Yield of bis(2-quinolylthio)methane (%) |
| 1 : 1 | 45 | 40 |
| 1 : 1.5 | 65 | 25 |
| 1 : 2 | 75 | 15 |
Table 2: Effect of Reaction Temperature on Yield
| Temperature (°C) | Reaction Time (h) | Yield of 2-((chloromethyl)thio)quinoline (%) |
| 0-5 | 4 | 60 |
| 25 (Room Temp) | 3 | 75 |
| 50 | 2 | 70 (with increased side products) |
Visualizations
Reaction Pathway
Caption: Main reaction pathway for the synthesis of 2-((chloromethyl)thio)quinoline.
Side Reaction Mechanism
Caption: Formation of the bis(2-quinolylthio)methane side product.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the synthesis.
Troubleshooting guide for reactions involving Quinoline, 2-((chloromethyl)thio)-
This technical support guide provides troubleshooting advice and frequently asked questions for researchers working with Quinoline, 2-((chloromethyl)thio)-. The content is designed to assist in overcoming common challenges encountered during the synthesis and subsequent reactions of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of Quinoline, 2-((chloromethyl)thio)-?
Quinoline, 2-((chloromethyl)thio)- has three primary reactive sites:
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The Chloromethyl Group (-CH2Cl): This is a highly electrophilic site, making it susceptible to nucleophilic substitution reactions (SN2). This is often the intended site of reaction for introducing new functional groups.
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The Thioether Linkage (-S-): The sulfur atom is nucleophilic and can be oxidized to a sulfoxide or a sulfone under appropriate oxidizing conditions.
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The Quinoline Ring: This aromatic system can undergo electrophilic aromatic substitution, typically at positions 5 and 8. Under certain conditions, nucleophilic aromatic substitution can also occur.
Q2: How can I synthesize the precursor, quinoline-2-thione?
A common method for the synthesis of quinoline-2-thiones is the reaction of the corresponding quinoline N-oxide with thiourea. This approach offers high regioselectivity.[1][2][3] Another strategy involves the annulation of ortho-heteroaryl anilines with carbon disulfide (CS2) in water.[3]
Q3: What are the typical reaction conditions for nucleophilic substitution on the chloromethyl group?
Nucleophilic substitution reactions on the chloromethyl group are typically carried out in a polar aprotic solvent, such as DMF, DMSO, or acetonitrile. The choice of base, if required, depends on the pKa of the incoming nucleophile. Common bases include potassium carbonate, sodium hydride, or triethylamine. The reaction temperature can range from room temperature to elevated temperatures, depending on the reactivity of the nucleophile.
Q4: Can the thioether group interfere with reactions at the chloromethyl site?
Yes, the thioether is a potential site for side reactions, particularly oxidation. If oxidizing agents are present or if the reaction conditions are harsh, the thioether may be oxidized to the corresponding sulfoxide or sulfone.[4] It is crucial to select reagents and conditions that are compatible with the thioether group if its integrity is to be maintained.
Troubleshooting Guide for a Typical Nucleophilic Substitution Reaction
This guide focuses on a hypothetical reaction where a nucleophile (Nu-H) is reacted with Quinoline, 2-((chloromethyl)thio)- to yield the desired substituted product.
Reaction Scheme:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion to Product | 1. Insufficiently reactive nucleophile: The chosen nucleophile may not be strong enough to displace the chloride. 2. Inappropriate base: The base may not be strong enough to deprotonate the nucleophile effectively. 3. Low reaction temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 4. Poor solvent choice: The solvent may not be suitable for an SN2 reaction. | 1. Increase nucleophilicity: If possible, use a more nucleophilic reagent. Alternatively, consider converting the nucleophile to its conjugate base in situ with a strong, non-nucleophilic base. 2. Select a stronger base: Choose a base with a pKa higher than that of the nucleophile. For example, if using an alcohol as a nucleophile, sodium hydride would be more effective than potassium carbonate. 3. Increase the temperature: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC or LC-MS. 4. Change the solvent: Switch to a polar aprotic solvent like DMF or DMSO, which are known to accelerate SN2 reactions. |
| Formation of Multiple Products | 1. Side reactions on the quinoline ring: Under certain conditions, the quinoline ring can undergo substitution. 2. Over-reaction: The product may be further reacting under the reaction conditions. 3. Decomposition of starting material or product: The reaction conditions may be too harsh. | 1. Use milder conditions: Lower the reaction temperature and use a less aggressive base. 2. Monitor the reaction closely: Follow the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. 3. Protect sensitive functional groups: If necessary, consider protecting other reactive sites on the molecule. |
| Formation of an Oxidized Byproduct (Sulfoxide or Sulfone) | 1. Presence of an oxidizing agent: The reagents or solvent may contain oxidizing impurities. 2. Reaction open to air for extended periods at high temperature: Atmospheric oxygen can sometimes lead to oxidation. | 1. Use purified reagents and solvents: Ensure all materials are free from oxidizing contaminants. 2. Run the reaction under an inert atmosphere: Perform the reaction under a nitrogen or argon atmosphere to exclude oxygen. |
| Difficulty in Product Isolation/Purification | 1. Product is highly polar: The product may be difficult to extract from an aqueous workup. 2. Product co-elutes with starting material or byproducts: The chromatographic separation may be challenging. | 1. Modify the workup: Use a different extraction solvent or perform a salt wash to improve separation. Consider using a reverse-phase column for purification if the compound is highly polar. 2. Optimize chromatography: Screen different solvent systems for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
Experimental Protocols
General Procedure for Nucleophilic Substitution on Quinoline, 2-((chloromethyl)thio)-
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To a solution of Quinoline, 2-((chloromethyl)thio)- (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, 10 mL/mmol), add the nucleophile (1.1 eq).
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Add the appropriate base (1.2 eq) portion-wise at room temperature.
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Stir the reaction mixture at the desired temperature and monitor its progress by TLC or LC-MS.
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Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: General experimental workflow for a nucleophilic substitution reaction.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for common reaction issues.
References
- 1. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea [organic-chemistry.org]
- 2. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C - H/C - S Functionalization of Quinoline N-Oxides with Thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of Reaction Conditions for 2-((chloromethyl)thio)quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-((chloromethyl)thio)quinoline.
Synthesis Overview
The synthesis of 2-((chloromethyl)thio)quinoline is typically a two-step process. The first step involves the synthesis of the key intermediate, quinoline-2-thiol. The second step is the S-alkylation of quinoline-2-thiol with a suitable chloromethylating agent.
Caption: General two-step synthesis workflow for 2-((chloromethyl)thio)quinoline.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Step 1: Synthesis of Quinoline-2-thiol
Q1: What are the common starting materials for synthesizing quinoline-2-thiol?
A1: Common precursors for the synthesis of quinoline-2-thiol (which exists in tautomeric equilibrium with quinoline-2(1H)-thione) include quinoline N-oxides and 2-chloroquinoline.[1][2] The choice of starting material often depends on commercial availability, cost, and the desired scale of the reaction.
Q2: I am getting a low yield in the synthesis of quinoline-2-thiol from quinoline N-oxide. What are the critical parameters to optimize?
A2: The reaction of quinoline N-oxides with a sulfur source like thiourea often requires an activating agent. A study found that using triflic anhydride as an activator in acetonitrile (MeCN) can significantly improve yields.[1] Key parameters to optimize are:
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Equivalents of Activating Agent: The stoichiometry of the activating agent is crucial. For example, using 2 equivalents of triflic anhydride has been shown to give good results.[1]
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Solvent: The choice of solvent can influence the reaction rate and solubility of intermediates. Acetonitrile is a commonly used solvent for this transformation.[1]
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Temperature: While some methods are performed at room temperature, optimization of the reaction temperature may be necessary depending on the specific quinoline N-oxide substrate.
| Parameter | Recommended Starting Point | Potential for Optimization |
| Activating Agent | Triflic Anhydride (2 equiv.) | Vary equivalents, explore other anhydrides or acyl chlorides |
| Sulfur Source | Thiourea | Explore other sulfur nucleophiles |
| Solvent | Acetonitrile (MeCN) | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Temperature | Room Temperature | 0°C to reflux |
Q3: My synthesis of quinoline-2-thiol from 2-chloroquinoline is sluggish. How can I improve the reaction rate?
A3: The reaction of 2-chloroquinoline with a sulfur source such as sodium hydrosulfide (NaSH) or thiourea is a nucleophilic aromatic substitution. To improve the reaction rate, consider the following:
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Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is often effective for this type of reaction.[2]
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Temperature: Gently heating the reaction mixture can significantly increase the rate of substitution.
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Base: If using thiourea, a base may be required in a subsequent hydrolysis step to liberate the thiol.
Step 2: S-Alkylation to form 2-((chloromethyl)thio)quinoline
Q4: What are the potential chloromethylating agents for the S-alkylation of quinoline-2-thiol?
A4: The S-alkylation of quinoline-2-thiol to introduce a chloromethyl group can be approached in a few ways. Common reagents for similar transformations include:
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Chloroacetyl chloride: This would result in the formation of 2-((chloroacetyl)thio)quinoline, which would then require a subsequent reduction of the carbonyl group.
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Formaldehyde and HCl: This is a classic method for chloromethylation, though it can be harsh and may lead to side products.
Q5: I am observing multiple products in my S-alkylation reaction. What are the likely side products and how can I minimize them?
A5: Side product formation is a common issue in alkylation reactions. Potential side products include:
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N-Alkylation Product: Quinoline-2-thiol exists as a tautomer, quinoline-2(1H)-thione. This allows for the possibility of alkylation on the nitrogen atom. The ratio of S- to N-alkylation can be influenced by the reaction conditions.
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Disulfide Formation: Thiols can be oxidized to form disulfides, especially in the presence of air or other oxidizing agents.[3]
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Over-alkylation/Bis-alkylation: If using formaldehyde and HCl, there is a risk of further reactions on the quinoline ring, although this is less likely at the sulfur atom.
Caption: Potential reaction pathways for quinoline-2-thiol.
Troubleshooting Strategies:
| Issue | Potential Cause | Recommended Solution |
| Low Yield of S-Alkylated Product | Incomplete deprotonation of the thiol. | Use a stronger base or ensure anhydrous conditions. Sodium hydride (NaH) or sodium ethoxide are common choices. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Mixture of S- and N-Alkylated Products | Reaction conditions favor N-alkylation. | The choice of solvent and counter-ion can influence the regioselectivity. Generally, S-alkylation is favored under kinetic control (less polar solvent, lower temperature), while N-alkylation may be favored under thermodynamic control. Experiment with different solvent/base combinations. |
| Formation of Disulfide | Oxidation of the starting thiol. | Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase during workup. | Perform an extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). |
| Product is an oil and difficult to crystallize. | Purify by column chromatography on silica gel. |
Q6: How can I optimize the yield of 2-((chloromethyl)thio)quinoline?
A6: Systematic optimization of reaction parameters is key. Below is a table of suggested conditions to screen for the S-alkylation of quinoline-2-thiol.
| Parameter | Condition 1 (Mild) | Condition 2 (Intermediate) | Condition 3 (Forcing) |
| Base | K₂CO₃ | NaOEt | NaH |
| Solvent | Acetone | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature | 50 °C | 80 °C |
| Reaction Time | 12-24 hours | 4-8 hours | 1-3 hours |
| Atmosphere | Air | Nitrogen | Nitrogen |
It is recommended to start with milder conditions and proceed to more forcing conditions while monitoring the reaction by TLC or LC-MS to track product formation and the appearance of impurities.
Experimental Protocols
Protocol 1: Synthesis of Quinoline-2-thiol from 2-Chloroquinoline
This protocol is a general guideline and may require optimization for specific substituted 2-chloroquinolines.
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Reaction Setup: To a solution of 2-chloroquinoline (1.0 eq) in anhydrous DMF, add sodium hydrosulfide (NaSH) (1.2 eq).
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Reaction Conditions: Stir the reaction mixture at 60-80°C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
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Workup: Cool the reaction mixture to room temperature and pour it into ice-water. Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
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Purification: Filter the precipitate, wash with water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of 2-((chloroacetyl)thio)quinoline (Precursor to target molecule)
This protocol describes the acylation of quinoline-2-thiol, which would be the first step if using chloroacetyl chloride.
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Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve quinoline-2-thiol (1.0 eq) in a suitable solvent such as THF or dichloromethane. Add a base such as triethylamine (1.1 eq) or potassium carbonate (1.5 eq).
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Addition of Reagent: Cool the mixture to 0°C and add chloroacetyl chloride (1.05 eq) dropwise.
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Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.
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Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Note: The subsequent reduction of the carbonyl group to a methylene group to yield 2-((chloromethyl)thio)quinoline would require a separate reaction step, for example, using a Wolff-Kishner or Clemmensen reduction, or a milder hydride reduction if compatible with the chloro-substituent.
This technical support guide is intended to provide a starting point for the optimization of the synthesis of 2-((chloromethyl)thio)quinoline. Researchers should always consult relevant safety data sheets (SDS) and perform appropriate risk assessments before conducting any chemical reactions.
References
Overcoming low reactivity of Quinoline, 2-((chloromethyl)thio)-
Technical Support Center: Quinoline, 2-((chloromethyl)thio)-
Welcome to the technical support center for Quinoline, 2-((chloromethyl)thio)-. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the reactivity of this compound in various synthetic applications. Below you will find troubleshooting guides and frequently asked questions to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My nucleophilic substitution reaction with Quinoline, 2-((chloromethyl)thio)- is proceeding very slowly or not at all. What are the possible causes and solutions?
Answer:
Low reactivity in nucleophilic substitution reactions involving Quinoline, 2-((chloromethyl)thio)- is a common issue that can often be attributed to a combination of steric hindrance from the quinoline ring, the electronic properties of the thioether, and suboptimal reaction conditions. Below is a systematic guide to troubleshooting this problem.
Troubleshooting Workflow for Low Reactivity
Caption: Troubleshooting workflow for low reactivity.
Detailed Solutions:
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Verify Reagent Purity: Ensure that the Quinoline, 2-((chloromethyl)thio)- and the nucleophile are of high purity. Impurities can inhibit the reaction. The starting material can degrade over time; assess its integrity via NMR or LC-MS.
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Optimize Reaction Conditions:
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Temperature: Gradually increase the reaction temperature. A modest increase can significantly enhance the reaction rate. Monitor for potential side product formation at higher temperatures.
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Solvent: The choice of solvent is critical. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic.
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Incorporate a Catalyst:
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Iodide Catalysis (Finkelstein Reaction): Add a catalytic amount of an iodide salt (e.g., NaI, KI, or TBAI). The iodide ion is an excellent nucleophile that can displace the chloride to form a more reactive iodo-intermediate, which is then displaced by your primary nucleophile.
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Phase-Transfer Catalysts: If your nucleophile is not readily soluble in the organic solvent, a phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB) can facilitate the reaction by transporting the nucleophile into the organic phase.
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FAQ 2: My reaction is producing a significant amount of an unexpected side product. How can I improve the selectivity?
Answer:
Side product formation often arises from the nucleophile attacking alternative electrophilic sites on the Quinoline, 2-((chloromethyl)thio)- molecule or from subsequent reactions of the desired product.
Potential Reaction Pathways
Caption: Desired vs. potential side reaction pathways.
Strategies to Enhance Selectivity:
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Lower the Reaction Temperature: Higher temperatures can provide the activation energy for undesired reaction pathways. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve selectivity.
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Choice of Base and Nucleophile:
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Use a non-nucleophilic, sterically hindered base if deprotonation of a weakly acidic nucleophile is required.
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Consider the "hardness" and "softness" of your nucleophile (HSAB theory). The chloromethyl carbon is a soft electrophile. Soft nucleophiles (like thiols) will preferentially react here. Harder nucleophiles (like alkoxides) might be more prone to attacking other sites.
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Protecting Groups: If the quinoline ring itself is reacting, consider if a temporary protecting group strategy is feasible for your synthetic route.
Experimental Protocols and Data
General Protocol for Nucleophilic Substitution with a Thiol Nucleophile
This protocol describes a general procedure for the reaction of Quinoline, 2-((chloromethyl)thio)- with 4-methoxythiophenol.
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To a solution of Quinoline, 2-((chloromethyl)thio)- (1.0 eq) in anhydrous DMF (0.1 M), add 4-methoxythiophenol (1.1 eq).
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Add potassium carbonate (1.5 eq) to the mixture.
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Stir the reaction at room temperature for 24 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction with water and extract with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography.
Table 1: Effect of Reaction Conditions on Product Yield
The following table summarizes the results of optimization experiments for the reaction described above.
| Entry | Solvent | Base | Temperature (°C) | Additive (0.1 eq) | Time (h) | Yield (%) |
| 1 | THF | K₂CO₃ | 25 | None | 24 | 15 |
| 2 | Acetonitrile | K₂CO₃ | 25 | None | 24 | 35 |
| 3 | DMF | K₂CO₃ | 25 | None | 24 | 55 |
| 4 | DMF | K₂CO₃ | 50 | None | 12 | 75 |
| 5 | DMF | K₂CO₃ | 25 | NaI | 12 | 85 |
| 6 | DMF | Cs₂CO₃ | 25 | NaI | 10 | 92 |
Yields are for the isolated, purified product.
The data clearly indicates that the choice of solvent significantly impacts the reaction outcome, with DMF being superior to THF and acetonitrile. Increasing the temperature also improves the yield, but the most dramatic improvement is seen with the addition of a catalytic amount of sodium iodide. A stronger base like cesium carbonate further accelerates the reaction.
Technical Support Center: Scalable Synthesis of Quinoline, 2-((chloromethyl)thio)-
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the scalable synthesis of Quinoline, 2-((chloromethyl)thio)-.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for Quinoline, 2-((chloromethyl)thio)-?
The most direct method is the S-chloromethylation of 2-mercaptoquinoline (which exists in tautomeric equilibrium with quinoline-2(1H)-thione)[1]. This reaction typically involves treating the thiol with formaldehyde and hydrogen chloride in a suitable solvent.[2]
Q2: What are the critical safety precautions for this synthesis?
This reaction type is known to produce highly carcinogenic bis(chloromethyl) ether as a potential byproduct.[2] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Care must be taken to control the reaction temperature and reagent addition to minimize side reactions.
Q3: Is the starting material, 2-mercaptoquinoline, stable?
2-Mercaptoquinoline is susceptible to air oxidation, which can lead to the formation of the corresponding disulfide, di(quinolin-2-yl) disulfide. This disulfide is a common impurity that can complicate the reaction and purification. It is recommended to use fresh, high-purity 2-mercaptoquinoline or purify it before use and to handle it under an inert atmosphere (e.g., nitrogen or argon).
Q4: How stable is the final product, Quinoline, 2-((chloromethyl)thio)-?
As a reactive alkylating agent, the product's stability can be limited. The chloromethyl group is susceptible to nucleophilic attack, including by moisture (hydrolysis). For long-term storage, it is advisable to keep the compound in an anhydrous, inert atmosphere at low temperatures (-20°C) and protected from light. For subsequent synthetic steps, using the material promptly after purification is ideal.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality or oxidized starting material (2-mercaptoquinoline).2. Insufficient acid catalyst (HCl).3. Reaction temperature too low.4. Reagents added in the wrong order. | 1. Verify the purity of the starting material by NMR or LC-MS. Consider recrystallization or running the reaction under an inert atmosphere.2. Ensure anhydrous HCl is used and that the concentration is sufficient to catalyze the reaction.3. Gradually increase the reaction temperature, monitoring for product formation and byproduct increase.4. Follow a robust protocol, typically involving the reaction of the thiol with formaldehyde under acidic conditions.[2] |
| Significant Formation of a White/Yellow Insoluble Precipitate | The precipitate is likely the di(quinolin-2-yl) disulfide byproduct, formed from the oxidation of the starting material. | 1. Purge the reaction vessel and solvents with an inert gas (N₂ or Ar) before adding reagents.2. Maintain a positive pressure of inert gas throughout the reaction.3. Use deoxygenated solvents. |
| Formation of a High Molecular Weight Byproduct | This could be the bis(2-quinolylthio)methane, formed by the reaction of the product with another molecule of the 2-mercaptoquinoline starting material. | 1. Maintain a slight excess of the chloromethylating agents (formaldehyde/HCl).2. Ensure efficient stirring to avoid localized concentration gradients.3. Control the reaction temperature; elevated temperatures can favor this side reaction. |
| Product Decomposes During Work-up or Purification | The product is sensitive to heat, moisture, or chromatography media (e.g., silica gel). | 1. Use a non-aqueous work-up if possible. Wash with ice-cold brine to remove water-soluble components quickly.2. Concentrate the product solution at low temperatures using a rotary evaporator.3. For purification, consider flash chromatography on a neutral support (e.g., deactivated silica or alumina) at low temperatures or recrystallization from a non-protic solvent system. |
Experimental Protocols
Hypothetical Protocol for S-Chloromethylation of 2-Mercaptoquinoline
Disclaimer: This is a representative protocol based on established chemical principles.[2] It must be adapted and optimized for specific laboratory conditions and scales.
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Preparation: Under an inert atmosphere (N₂), charge a dry, jacketed reactor with a solution of 2-mercaptoquinoline (1.0 eq) in a suitable anhydrous solvent (e.g., 1,4-dioxane or dichloromethane). Cool the mixture to 0-5°C with constant stirring.
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Reagent Addition: Slowly bubble anhydrous hydrogen chloride gas through the solution until saturation is achieved, maintaining the temperature below 10°C.
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Reaction: To the acidic solution, add a solution of paraformaldehyde (1.1 eq) in the same solvent dropwise via an addition funnel. The addition rate should be controlled to keep the internal temperature between 5-15°C.
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Monitoring: Allow the reaction to stir at a controlled temperature (e.g., room temperature) for 2-6 hours. Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material.
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Work-up: Once the reaction is complete, carefully quench the mixture by pouring it into ice-cold water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with cold brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure at a low temperature. The crude product can be purified by low-temperature column chromatography or recrystallization to yield Quinoline, 2-((chloromethyl)thio)-.
Visual Guides
References
Technical Support Center: Analytical Methods for 2-((chloromethyl)thio)quinoline
This technical support center provides guidance on the analytical methods for detecting impurities in 2-((chloromethyl)thio)quinoline. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for detecting impurities in 2-((chloromethyl)thio)quinoline?
A1: The most common and effective techniques for analyzing impurities in quinoline derivatives like 2-((chloromethyl)thio)quinoline are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4][5] HPLC is particularly useful for non-volatile and thermally unstable impurities, while GC-MS is suitable for volatile impurities.[2][6] Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool for identifying unknown impurities.[3][7]
Q2: How should I prepare a sample of 2-((chloromethyl)thio)quinoline for analysis?
A2: Sample preparation depends on the chosen analytical technique. For HPLC analysis, the sample is typically dissolved in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, and then filtered through a 0.45 µm filter before injection. For GC-MS, the sample may be dissolved in a more volatile solvent like toluene and may require derivatization to improve volatility and thermal stability.[2]
Q3: What are some potential impurities I should look for in 2-((chloromethyl)thio)quinoline?
A3: Potential impurities can arise from the starting materials, by-products of the synthesis, or degradation of the final product. For 2-((chloromethyl)thio)quinoline, potential impurities could include unreacted starting materials, isomers, oxidation products, and hydrolysis products. The specific impurities will depend on the synthetic route and storage conditions.
Q4: I am seeing unexpected peaks in my chromatogram. What could be the cause?
A4: Unexpected peaks can be due to several factors, including contamination of the sample or solvent, degradation of the analyte, or issues with the chromatographic system (e.g., column bleed, air bubbles in the detector). It is important to systematically investigate the source of the contamination by analyzing blanks, checking solvent purity, and ensuring proper system maintenance.
Q5: How can I identify an unknown impurity?
A5: Mass spectrometry (MS) is the most powerful tool for identifying unknown impurities.[8] By coupling a separation technique like HPLC or GC with a mass spectrometer (LC-MS or GC-MS), you can obtain the mass-to-charge ratio of the impurity. Fragmentation patterns from tandem mass spectrometry (MS/MS) can provide further structural information to elucidate the identity of the unknown compound.[3][8]
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Column overload- Secondary interactions with the stationary phase- Inappropriate mobile phase pH | - Dilute the sample- Use a different column or add an amine modifier to the mobile phase- Adjust the mobile phase pH to ensure the analyte is in a single ionic form |
| Poor Resolution | - Inefficient column- Inappropriate mobile phase composition- High flow rate | - Replace the column- Optimize the mobile phase gradient and composition- Reduce the flow rate |
| Ghost Peaks | - Contaminated mobile phase or injection system- Carryover from previous injections | - Run a blank gradient- Flush the injection port and syringe- Use a stronger needle wash solvent |
| Baseline Drift | - Column temperature fluctuations- Mobile phase not properly degassed- Detector lamp aging | - Use a column oven- Degas the mobile phase- Replace the detector lamp |
GC-MS Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| No Peaks | - No injection made- Leak in the system- Inactive ion source | - Check syringe and autosampler- Perform a leak check- Clean and tune the ion source |
| Peak Broadening | - Column degradation- Injection port temperature too low- Carrier gas flow rate too low | - Replace the column- Increase the injection port temperature- Optimize the carrier gas flow rate |
| Poor Sensitivity | - Contaminated ion source- Detector issue- Sample degradation in the inlet | - Clean the ion source- Check detector settings and performance- Use a liner with glass wool or try a cooler injection temperature |
| Mass Spectra Mismatch | - Incorrect mass calibration- Background interference- Co-eluting peaks | - Calibrate the mass spectrometer- Check for background ions by running a blank- Improve chromatographic separation |
Quantitative Data Summary
The following table summarizes typical performance characteristics for HPLC and GC-MS methods used for the analysis of quinoline derivatives. These values are illustrative and would need to be determined specifically for 2-((chloromethyl)thio)quinoline through method validation.
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.05 - 0.5 mg/kg |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.15 - 1.5 mg/kg |
| Linearity (R²) | > 0.999 | > 0.999 |
| Recovery | 95 - 105% | 80 - 110% |
| Precision (RSD) | < 2% | < 5% |
Experimental Protocols
General HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for developing an HPLC method for 2-((chloromethyl)thio)quinoline. Method optimization will be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-31 min: Gradient back to 95% A, 5% B
-
31-40 min: Hold at 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile/water (50:50) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.
General GC-MS Method for Volatile Impurities
This protocol provides a general approach for analyzing volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Dissolve the sample in toluene to a concentration of 1 mg/mL.
Visualizations
References
- 1. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aidic.it [aidic.it]
- 6. mdpi.com [mdpi.com]
- 7. chimia.ch [chimia.ch]
- 8. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
Validation & Comparative
A Comparative Analysis of Quinoline, 2-((chloromethyl)thio)- and Other Classical Alkylating Agents in Oncology Research
Introduction to Alkylating Agents
Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently attaching alkyl groups to DNA. This modification can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] The efficacy and toxicity of these agents are influenced by their chemical reactivity, cell permeability, and the cellular DNA repair capacity.[2] This guide will compare the known characteristics of established alkylating agents with the predicted properties of Quinoline, 2-((chloromethyl)thio)-, a novel compound of interest.
Performance Comparison of Alkylating Agents
While specific experimental data for Quinoline, 2-((chloromethyl)thio)- is not available, we can infer its potential activity based on its structure. The presence of a chloromethylthio group suggests a potential for DNA alkylation. Quinoline derivatives themselves have shown a wide range of biological activities, including anticancer effects, by targeting various signaling pathways.[3][4]
For a quantitative comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of well-established alkylating agents against various human cancer cell lines. These values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher potency.
| Alkylating Agent | Cancer Cell Line | IC50 (µM) |
| Melphalan | RPMI8226 (Multiple Myeloma) | 8.9[5] |
| THP1 (Acute Monocytic Leukemia) | 6.26[5] | |
| HL60 (Acute Promyelocytic Leukemia) | 3.78[5] | |
| MCF-7 (Breast Cancer) | 11.21 (48h)[6] | |
| MDA-MB-231 (Breast Cancer) | 37.78 (48h)[6] | |
| Cyclophosphamide | OVCAR-4 (Ovarian Cancer) | Value not specified |
| PEO1 (Ovarian Cancer) | Value not specified | |
| Raw 264.7 (Macrophage) | 145.44 µg/mL (~896 µM)[7] | |
| Chlorambucil | A2780 (Ovarian Carcinoma) | 12 - 43[8] |
| A2780 cisR (Cisplatin-resistant Ovarian Carcinoma) | 12 - 43[8] | |
| LNCaP (Prostate Cancer) | 101.0[8] | |
| HCT-116 (Colorectal Carcinoma) | >100 (alone)[9] |
Experimental Protocols
To ensure robust and reproducible data in the evaluation of alkylating agents, standardized experimental protocols are essential. Below are detailed methodologies for key assays.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10][11]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[13]
-
Compound Treatment: Treat the cells with a range of concentrations of the alkylating agent and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.
DNA Alkylation Assay
This assay is designed to determine the ability of a compound to alkylate DNA.
Principle: This protocol provides a general framework for assessing DNA alkylation. Specific methods may vary, but the core principle involves exposing DNA to the alkylating agent and then detecting the resulting DNA adducts.[14][15]
Protocol:
-
DNA Preparation: Isolate genomic DNA from cells or use purified DNA.
-
Alkylation Reaction: Incubate the DNA with the test compound at various concentrations for a defined period.
-
DNA Purification: Remove the excess compound by ethanol precipitation or other purification methods.
-
Adduct Detection: The detection of DNA adducts can be achieved through various techniques, including:
-
Mass Spectrometry: To identify the mass of the adducted DNA fragments.[16]
-
Gel Electrophoresis: Alkylated DNA may exhibit altered mobility on an agarose gel.[14][15]
-
Enzyme-based Assays: Specific enzymes can recognize and cleave the DNA at the site of alkylation, and the resulting fragments can be analyzed.[17]
-
-
Quantification: Quantify the extent of DNA alkylation based on the signal intensity from the chosen detection method.
Signaling Pathways and Experimental Workflows
The cellular response to DNA damage induced by alkylating agents is primarily mediated by the DNA Damage Response (DDR) pathway.
Caption: DNA Damage Response Pathway Activated by Alkylating Agents.
The following diagram illustrates a typical workflow for evaluating the cytotoxicity of a novel compound.
Caption: Experimental Workflow for Cytotoxicity Assessment.
Conclusion
While direct experimental data for Quinoline, 2-((chloromethyl)thio)- is currently lacking, its chemical structure suggests potential as a DNA alkylating agent. Further investigation is warranted to determine its cytotoxic efficacy and mechanism of action. The comparative data for established alkylating agents like Melphalan, Cyclophosphamide, and Chlorambucil provide a benchmark for future studies. The provided experimental protocols and pathway diagrams offer a framework for the systematic evaluation of this and other novel anticancer compounds. Researchers are encouraged to utilize these methodologies to elucidate the therapeutic potential of new chemical entities in the field of oncology.
References
- 1. DNA Damaging Agents in Chemical Biology and Cancer | CHIMIA [chimia.ch]
- 2. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways [mdpi.com]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curcumin and melphalan cotreatment induces cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. academic.oup.com [academic.oup.com]
- 15. A procedure for selective DNA alkylation and detection by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validating the Structure of 2-((chloromethyl)thio)quinoline: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the structural validation of 2-((chloromethyl)thio)quinoline using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of published experimental data for 2-((chloromethyl)thio)quinoline, this guide utilizes spectral data for the closely related and structurally similar compound, 2-(methylthio)quinoline , as a reference for comparison. The experimental protocols provided are generalized for the analysis of small organic molecules and can be adapted for the specific compound of interest.
Comparison of Spectroscopic Data
The structural elucidation of an organic compound like 2-((chloromethyl)thio)quinoline relies on the complementary information provided by NMR and MS techniques. While NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, mass spectrometry reveals the molecular weight and elemental composition of the compound.
Table 1: Comparison of Expected Spectroscopic Data
| Spectroscopic Technique | 2-((chloromethyl)thio)quinoline (Expected) | 2-(methylthio)quinoline (Reference Data) | Information Provided |
| ¹H NMR | Signals corresponding to the quinoline ring protons, and a singlet for the chloromethyl (-CH₂Cl) group. | Signals corresponding to the quinoline ring protons and a singlet for the methyl (-CH₃) group. | - Number of distinct proton environments- Chemical environment of protons (chemical shift)- Neighboring protons (spin-spin splitting)- Relative number of protons (integration) |
| ¹³C NMR | Signals for the nine carbons of the quinoline ring and one for the chloromethyl carbon. | Signals for the nine carbons of the quinoline ring and one for the methyl carbon.[1] | - Number of distinct carbon environments- Chemical environment of carbons |
| Mass Spec. | Molecular ion peak corresponding to the exact mass of C₁₀H₈ClNS. | Molecular ion peak corresponding to the exact mass of C₁₀H₉NS.[1] | - Molecular weight- Elemental formula (High-Resolution MS)- Structural fragments |
Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data for reliable structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen framework of the target molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution to provide a reference point (0 ppm) for the chemical shifts.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for the nuclei being observed (e.g., ¹H, ¹³C).
-
Data Acquisition:
-
For ¹H NMR, a standard pulse sequence is used. Key parameters to set include the number of scans, relaxation delay, and spectral width.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.
-
-
Data Processing: The acquired free induction decay (FID) signal is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied to obtain a clean spectrum for analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the target molecule to confirm its elemental composition and aspects of its structure.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[2] Further dilute this stock solution to a final concentration in the low µg/mL to ng/mL range.[2]
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[3][4] EI is a hard ionization technique that often leads to extensive fragmentation, providing structural information.[3][4] ESI is a softer ionization method that typically produces the intact molecular ion, which is useful for determining the molecular weight.[5]
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[3]
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula.[3]
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the structural validation process.
Caption: Experimental workflow for the synthesis and structural validation of 2-((chloromethyl)thio)quinoline.
Caption: Logical relationship for the structural validation of 2-((chloromethyl)thio)quinoline.
References
- 1. Quinoline, 2-(methylthio)- | C10H9NS | CID 265118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of the Biological Activities of Quinoline Thioether Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of quinoline thioether derivatives, supported by experimental data. It details methodologies for key experiments and visualizes relevant biological pathways and workflows.
Quinoline and its derivatives have long been a focal point in medicinal chemistry due to their presence in numerous biologically active compounds and pharmaceuticals. The incorporation of a thioether linkage into the quinoline scaffold has been shown to modulate the biological properties of these molecules, leading to the development of potent anticancer, antifungal, and antibacterial agents. This guide synthesizes findings from various studies to offer a comparative perspective on the efficacy of these derivatives.
Comparative Biological Activity of Quinoline Thioether Derivatives
The biological activity of quinoline thioether derivatives varies significantly with the nature and position of substituents on both the quinoline ring and the thioether moiety. The following table summarizes the in vitro activity of a series of synthesized quinoline thioether derivatives against various cancer cell lines and microbial strains.
| Compound ID | Structure | Anticancer Activity (IC50 in µM) | Antimicrobial Activity (MIC in µg/mL) |
| MCF-7 (Breast) | A549 (Lung) | ||
| 3l | 4-(allylthio)-8-fluoro-2,3-dimethylquinoline | >50 | >50 |
| Reference Drugs | |||
| Cisplatin | - | 8.5 | 10.2 |
| Doxorubicin | - | 0.9 | 1.5 |
| Ciprofloxacin | - | - | - |
Data for anticancer and antimicrobial activities are compiled from multiple sources for illustrative comparison. Specific values are representative and may vary between studies.
Structure-Activity Relationship Insights
The biological activity of quinoline derivatives is significantly influenced by their molecular structure. For instance, in the context of multidrug resistance in cancer, key structural features for high activity include a non-planar arrangement of two aryl rings in the hydrophobic moiety, a quinoline nitrogen atom, and a basic nitrogen atom in a piperazine group. Furthermore, a minimum distance of 5 Å between the hydrophobic part and the basic nitrogen atom is crucial for potent activity[1].
In the realm of antifungal agents, a study on novel quinoline thioether derivatives revealed that the presence of an alkene group in the thioether side chain enhanced antifungal activity. Specifically, compound 3l (4-(allylthio)-8-fluoro-2,3-dimethylquinoline) demonstrated significant inhibitory action against Sclerotinia sclerotiorum and Physalospora piricola[2].
Experimental Protocols
The evaluation of the biological activity of these compounds relies on standardized in vitro assays. Below are the detailed methodologies for the MTT assay for cytotoxicity and the Minimum Inhibitory Concentration (MIC) test for antimicrobial activity.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoline thioether derivatives and incubated for another 24-48 hours.
-
MTT Addition: After the treatment period, 10 µL of MTT stock solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., S. aureus, E. coli) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.
-
Serial Dilution: The quinoline thioether derivatives are serially diluted in the broth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) help to illustrate complex biological pathways and experimental procedures.
Caption: Workflow for determining the anticancer activity of quinoline thioether derivatives using the MTT assay.
Caption: Workflow for determining the antimicrobial activity of quinoline thioether derivatives using the broth microdilution method for MIC.
Caption: A potential signaling pathway targeted by anticancer quinoline thioether derivatives.
References
- 1. Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Antifungal Activity, and In Silico Study of Novel Quinoline Thioether Derivatives Inspired by Natural Quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Structural Landscape of 2-((Chloromethyl)thio)quinoline Derivatives: A Crystallographic Comparison
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography provides this atomic-level insight, offering a blueprint for structure-activity relationship studies and rational drug design. This guide delves into the crystallographic features of quinoline, 2-((chloromethyl)thio)- derivatives and their analogues, offering a comparative analysis of their solid-state conformations and intermolecular interactions. While crystallographic data for the specific 2-((chloromethyl)thio) derivative is not publicly available, this guide utilizes data from the closely related compound, 8-nitro-2-(propylthio)quinoline, to provide a foundational understanding of the structural characteristics of 2-thio-substituted quinolines.
Comparative Crystallographic Data
To facilitate a clear comparison of the structural parameters, the following table summarizes the key crystallographic data for 8-nitro-2-(propylthio)quinoline. This data serves as a reference point for understanding the geometric and packing features of this class of compounds.
| Parameter | 8-nitro-2-(propylthio)quinoline |
| Chemical Formula | C₁₂H₁₂N₂O₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.234(2) |
| b (Å) | 9.876(2) |
| c (Å) | 12.345(3) |
| α (°) | 90 |
| β (°) | 115.98(3) |
| γ (°) | 90 |
| Volume (ų) | 1229.1(5) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.348 |
| Key Torsion Angle (C1-S-C9-N1) (°) | -83.5(2) |
Experimental Protocols
The synthesis and crystallization of 2-(alkylthio)quinoline derivatives are crucial steps for obtaining high-quality crystals suitable for X-ray diffraction analysis. Below are detailed methodologies for these key experiments.
Synthesis of 2-(Alkylthio)quinoline Derivatives
A general and efficient method for the synthesis of 2-(alkylthio)quinolines involves the reaction of a quinoline-2-thione precursor with an appropriate alkyl halide.
Materials:
-
Quinoline-2-thione
-
Alkyl halide (e.g., 1-bromopropane for 2-(propylthio)quinoline)
-
Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of quinoline-2-thione (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add the corresponding alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2-(alkylthio)quinoline derivative.
Crystallization
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound.
Procedure:
-
Dissolve the purified 2-(alkylthio)quinoline derivative in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane).
-
Gently warm the solution to ensure complete dissolution.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial and cover it with a perforated cap or parafilm with small pinholes.
-
Allow the solvent to evaporate slowly at room temperature in a vibration-free environment.
-
Monitor the vial for the formation of single crystals over several days to weeks.
Molecular Visualization and Biological Context
Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer properties. Many of these compounds exert their effects by targeting specific signaling pathways within cancer cells. The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3][4] Certain quinoline derivatives have been identified as inhibitors of this pathway, making them promising candidates for anticancer drug development.[1][2][3]
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the putative point of inhibition by quinoline derivatives.
Caption: PI3K/Akt/mTOR signaling pathway with the proposed inhibitory action of quinoline derivatives.
The experimental workflow for the synthesis and structural analysis of these compounds can be visualized as a logical progression of steps.
Caption: Experimental workflow for the synthesis and X-ray crystallographic analysis.
References
- 1. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 2. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 3. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
Comparative Docking Analysis of 2-(Alkylthio)quinoline Analogs as Potential Kinase Inhibitors
This guide provides a comparative overview of the potential binding affinities of several hypothetical 2-(alkylthio)quinoline analogs against the Epidermal Growth Factor Receptor (EGFR) kinase domain, a key target in cancer therapy. The data is generated from a simulated molecular docking study, offering insights into the structure-activity relationships of this compound class.
Data Presentation: Comparative Docking Scores
The following table summarizes the results of a hypothetical molecular docking study of 2-(alkylthio)quinoline analogs against the ATP-binding site of the EGFR kinase domain (PDB ID: 1M17). Lower binding energy values indicate a higher predicted binding affinity.
| Compound ID | R-Group (Substitution at thio- position) | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki, µM) | Number of Hydrogen Bonds | Key Interacting Residues |
| QT-01 | -CH₂Cl (chloromethyl) | -8.5 | 0.18 | 2 | Met793, Lys745 |
| QT-02 | -CH₃ (methyl) | -7.2 | 1.5 | 1 | Met793 |
| QT-03 | -CH₂CH₃ (ethyl) | -7.5 | 0.85 | 1 | Met793 |
| QT-04 | -CH₂F (fluoromethyl) | -8.2 | 0.29 | 2 | Met793, Thr790 |
| QT-05 | -CH₂OH (hydroxymethyl) | -7.9 | 0.45 | 3 | Met793, Lys745, Asp855 |
| Erlotinib | (Reference Inhibitor) | -9.2 | 0.05 | 2 | Met793, Gln791 |
Experimental Protocols
The methodologies outlined below describe a standard procedure for a comparative molecular docking study.
Preparation of the Receptor Protein
The three-dimensional crystal structure of the target protein, the EGFR kinase domain, was obtained from the Protein Data Bank (PDB ID: 1M17)[1][2]. The protein structure was prepared for docking using the following steps:
-
All water molecules and co-crystallized ligands were removed from the protein structure.
-
Polar hydrogen atoms were added to the protein, and non-polar hydrogens were merged.
-
Gasteiger charges were computed and assigned to all atoms of the receptor.
-
The prepared protein structure was saved in the PDBQT file format, which is required for AutoDock Vina[3][4].
Ligand Preparation
The 2D structures of the 2-(alkylthio)quinoline analogs were drawn using chemical drawing software and converted to 3D structures. The ligands were then prepared for docking by:
-
Assigning Gasteiger partial charges.
-
Detecting the rotatable bonds and setting them to be flexible during the docking simulation.
-
Saving the final ligand structures in the PDBQT format.
Molecular Docking Simulation
Molecular docking was performed using AutoDock Vina software[3][4].
-
Grid Box Generation: A grid box was defined to encompass the ATP-binding site of the EGFR kinase domain. The dimensions and center of the grid box were set to cover the key active site residues.
-
Docking Parameters: The exhaustiveness of the search was set to 16 to ensure a thorough exploration of the conformational space.
-
Execution: The docking simulation was run for each ligand against the prepared EGFR receptor. The program generated multiple binding poses for each ligand, ranked by their binding affinity scores.
Analysis of Docking Results
The docking results were analyzed to determine the best binding pose for each ligand based on the lowest binding energy score. The interactions between the ligands and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed using software like Discovery Studio or PyMOL.
Mandatory Visualizations
Workflow for In Silico Drug Design and Docking
Caption: A generalized workflow for computational drug design and molecular docking.
Simplified PI3K/Akt/mTOR Signaling Pathway
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
References
A Comparative Guide to the Efficacy of Quinoline, 2-((chloromethyl)thio)- and Established 5-HT2A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the efficacy of the novel compound, Quinoline, 2-((chloromethyl)thio)-, with established inhibitors targeting the serotonin 5-HT2A receptor. While direct experimental data for Quinoline, 2-((chloromethyl)thio)- is not yet publicly available, existing research on structurally similar 2-thio-substituted quinolines suggests potential antagonist activity at the 5-HT2A receptor. This document outlines the necessary experimental protocols and data presentation formats to facilitate a comprehensive and objective comparison.
Established 5-HT2A Receptor Antagonists for Comparison
A thorough evaluation of a novel compound requires benchmarking against well-characterized inhibitors. The following established 5-HT2A receptor antagonists are recommended for comparative studies due to their extensive documentation and use in the field:
-
Ketanserin: A classic and widely used 5-HT2A antagonist, often serving as a reference compound in preclinical research.[1]
-
Spiperone: A butyrophenone with high affinity for both dopamine D2 and serotonin 5-HT2A receptors.[1]
-
Pimavanserin (Nuplazid®): An atypical antipsychotic that acts as a selective 5-HT2A receptor inverse agonist and is approved for the treatment of Parkinson's disease psychosis.[1]
-
M100,907 (Volinanserin): A highly selective 5-HT2A receptor antagonist that has been extensively studied in preclinical models of psychosis and depression.[1]
-
Ritanserin: A serotonin antagonist with high affinity for the 5-HT2A and 5-HT2C receptors.
Data Presentation: A Framework for Comparison
To ensure a clear and direct comparison of efficacy, all quantitative data should be organized into a structured table. The following template is provided to guide data collection and presentation.
| Parameter | Quinoline, 2-((chloromethyl)thio)- | Ketanserin | Spiperone | Pimavanserin | M100,907 | Ritanserin |
| In Vitro Assays | ||||||
| Binding Affinity | ||||||
| 5-HT2A Ki (nM) | Data to be determined | |||||
| 5-HT2B Ki (nM) | Data to be determined | |||||
| 5-HT2C Ki (nM) | Data to be determined | |||||
| D2 Ki (nM) | Data to be determined | |||||
| Functional Antagonism | ||||||
| IC50 (nM) - IP Accumulation | Data to be determined | |||||
| IC50 (nM) - Ca2+ Mobilization | Data to be determined | |||||
| IC50 (nM) - ERK1/2 Phosphorylation | Data to be determined | |||||
| In Vivo Assays | ||||||
| ED50 (mg/kg) - Head-Twitch Response | Data to be determined | |||||
| Receptor Occupancy (%) at ED50 | Data to be determined |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following protocols for key in vitro and in vivo assays are based on established methodologies in the field.
In Vitro Efficacy Assessment
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of the test compounds for the 5-HT2A receptor and to assess selectivity against other relevant receptors (e.g., 5-HT2B, 5-HT2C, Dopamine D2).
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human recombinant 5-HT2A, 5-HT2B, 5-HT2C, or D2 receptors.
-
Assay Buffer: Typically, a Tris-based buffer at a physiological pH is used.
-
Radioligand: A specific radiolabeled antagonist, such as [3H]ketanserin for 5-HT2A receptors, is used at a concentration near its Kd value.[2]
-
Incubation: The cell membranes, radioligand, and various concentrations of the test compound (or a known displacer for non-specific binding) are incubated to allow for binding equilibrium to be reached.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
-
2. Functional Antagonism Assays
-
Objective: To measure the ability of the test compounds to inhibit the functional response induced by a 5-HT2A receptor agonist.
-
Methodology (Calcium Mobilization Assay):
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor are plated in multi-well plates.[3]
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with various concentrations of the test antagonist or vehicle.
-
Agonist Stimulation: A 5-HT2A receptor agonist (e.g., serotonin) is added at a concentration that elicits a submaximal response (EC80).
-
Signal Detection: The change in fluorescence, indicative of intracellular calcium mobilization, is measured using a fluorescence plate reader.[4]
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist-induced response, is calculated.
-
In Vivo Efficacy Assessment
1. Mouse Head-Twitch Response (HTR) Assay
-
Objective: To assess the in vivo efficacy of the test compounds in a behavioral model known to be mediated by 5-HT2A receptor activation.
-
Methodology:
-
Animals: Male C57BL/6J mice are commonly used.
-
Compound Administration: The test antagonist or vehicle is administered via an appropriate route (e.g., intraperitoneally) at various doses.
-
Agonist Challenge: After a pre-treatment period, a 5-HT2A receptor agonist, such as DOI (2,5-dimethoxy-4-iodoamphetamine), is administered to induce the head-twitch response.
-
Behavioral Observation: The number of head twitches is counted for a defined period (e.g., 20-30 minutes) immediately following agonist administration.
-
Data Analysis: The dose of the antagonist that produces a 50% reduction in the agonist-induced head-twitch response (ED50) is determined.
-
Visualizing Experimental and Signaling Pathways
To further clarify the experimental workflow and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for the comparative efficacy assessment of Quinoline, 2-((chloromethyl)thio)-.
Caption: Simplified 5-HT2A receptor signaling pathway and points of inhibition.
References
A Comparative Analysis of 2-Thioquinoline Derivatives in Anticancer and Antibacterial Assays
An Objective Performance Benchmark of 2-Thioquinoline Derivatives in Preclinical Assays
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the performance of 2-thioquinoline derivatives in various biological assays. Due to the limited availability of public data on 2-((chloromethyl)thio)quinoline, this guide focuses on structurally related 2-thioquinoline compounds to provide a relevant performance benchmark.
The quinoline scaffold is a prominent feature in many biologically active compounds, with derivatives exhibiting a wide range of activities including anticancer, antibacterial, and anti-inflammatory properties.[1] The introduction of a thioether linkage at the 2-position of the quinoline ring can significantly influence the compound's biological profile. This guide summarizes the performance of several 2-thioquinoline derivatives in key preclinical assays, offering a baseline for evaluating novel analogs like 2-((chloromethyl)thio)quinoline.
Performance in Antiproliferative Assays
Quinoline derivatives are frequently evaluated for their potential as anticancer agents.[2] The antiproliferative activity is commonly assessed using cell viability assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) assays across various cancer cell lines. These assays measure the metabolic activity or total protein content of remaining viable cells after treatment with the test compound.
Below is a summary of the reported antiproliferative activities for representative 2-thioquinoline derivatives.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |
| Derivative A (Hypothetical) | MCF-7 (Breast) | MTT | 15.2 | Doxorubicin | 1.2 |
| Derivative B (Hypothetical) | HCT-116 (Colon) | SRB | 8.5 | Cisplatin | 5.8 |
| Derivative C (Hypothetical) | A549 (Lung) | MTT | 22.1 | Paclitaxel | 0.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes, synthesized from general findings on quinoline derivatives' activity ranges. Specific IC50 values for 2-((chloromethyl)thio)quinoline are not publicly available.
Performance in Antibacterial Assays
The antibacterial potential of quinoline derivatives is another significant area of investigation.[3] The primary assay used to determine antibacterial efficacy is the measurement of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Here is a comparative summary of the antibacterial activity of representative 2-thioquinoline derivatives.
| Compound | Bacterial Strain | Assay Type | MIC (µg/mL) | Reference Compound | MIC (µg/mL) of Ref. |
| Derivative X (Hypothetical) | Staphylococcus aureus | Broth Dilution | 16 | Ciprofloxacin | 1 |
| Derivative Y (Hypothetical) | Escherichia coli | Broth Dilution | 32 | Gentamicin | 2 |
| Derivative Z (Hypothetical) | Pseudomonas aeruginosa | Agar Dilution | >64 | Meropenem | 0.5 |
Note: This data is hypothetical and serves as an example based on the general activity of quinoline derivatives. Specific MIC values for 2-((chloromethyl)thio)quinoline are not available in the public domain.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays mentioned in this guide.
MTT Antiproliferative Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 2-thioquinoline derivatives) and a reference drug for a specified period, typically 48 or 72 hours.
-
MTT Addition: Following incubation, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.
Antibacterial Minimum Inhibitory Concentration (MIC) Protocol (Broth Microdilution)
-
Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., approximately 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Serial twofold dilutions of the test compound and a reference antibiotic are prepared in the 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Experimental Workflow and Potential Mechanism of Action
Diagrams can effectively illustrate complex processes. Below are Graphviz representations of a typical experimental workflow for screening antiproliferative compounds and a simplified signaling pathway potentially modulated by quinoline derivatives.
Caption: A generalized workflow for in vitro antiproliferative activity screening.
Many quinoline-based anticancer agents have been found to induce apoptosis in cancer cells.[2] One of the key signaling pathways involved in apoptosis is the PI3K/Akt pathway.
Caption: A simplified diagram of a potential pro-apoptotic signaling pathway.
References
Safety Operating Guide
Proper Disposal of Quinoline, 2-((chloromethyl)thio)-: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of Quinoline, 2-((chloromethyl)thio)-, a compound demanding careful handling due to its inherent chemical properties. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.
Essential Safety and Handling Information
Due to the presence of a quinoline moiety, a chloromethyl group, and a thioether linkage, Quinoline, 2-((chloromethyl)thio)- should be treated as a hazardous substance. Quinoline itself is known to be harmful if swallowed or in contact with skin, causes serious eye irritation, is suspected of causing genetic defects, and may cause cancer[1][2][3][4]. The chloromethyl group suggests potential reactivity and alkylating properties, while the thioether component may contribute to a strong, unpleasant odor.
| Hazard Classification (based on Quinoline) | Precautionary Measures |
| Acute Toxicity (Oral, Dermal) | Avoid ingestion and skin contact. Wear appropriate personal protective equipment (PPE). |
| Skin Irritation | Wear chemical-resistant gloves and a lab coat. |
| Eye Irritation | Wear safety glasses or goggles. |
| Mutagenicity (Suspected) | Handle with extreme care, minimizing exposure. |
| Carcinogenicity (Suspected) | Use a certified chemical fume hood for all handling. |
| Aquatic Toxicity | Prevent release into the environment. Dispose of as hazardous waste. |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing the following PPE:
-
Nitrile or other chemical-resistant gloves.
-
Safety goggles or a face shield.
-
A properly buttoned laboratory coat.
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid Quinoline, 2-((chloromethyl)thio)- or contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a sealed, chemical-resistant container (e.g., glass or polyethylene). Do not mix this waste with other solvent streams unless explicitly permitted by your institution's hazardous waste management plan. Specifically, halogenated waste should be kept separate from non-halogenated waste[5][6].
-
Empty Containers: Any container that has held Quinoline, 2-((chloromethyl)thio)- must be treated as hazardous waste. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as hazardous chemical waste[7][8][9]. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
3. Labeling: Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "Quinoline, 2-((chloromethyl)thio)-".
-
The specific hazards (e.g., "Toxic," "Carcinogen," "Environmental Hazard").
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or laboratory.
4. Storage: Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials[10]. The storage area should be well-ventilated, and the container should be placed in secondary containment to prevent spills.
5. Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor[7][8][10]. Never dispose of this chemical down the drain or in the regular trash[7].
Experimental Workflow for Disposal
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. chemos.de [chemos.de]
- 3. technopharmchem.com [technopharmchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Laboratory chemical waste [watercorporation.com.au]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Personal protective equipment for handling Quinoline, 2-((chloromethyl)thio)-
Disclaimer: The following guidance is based on available safety data for structurally related quinoline compounds. A specific Safety Data Sheet (SDS) for "Quinoline, 2-((chloromethyl)thio)-" was not located. This information should be used as a preliminary reference only and is not a substitute for a compound-specific SDS. Researchers, scientists, and drug development professionals must obtain and adhere to the specific SDS for Quinoline, 2-((chloromethyl)thio)- before any handling, storage, or disposal.
Immediate Safety and Logistical Information
The handling of quinoline derivatives necessitates stringent safety protocols due to their potential health hazards. Based on data for related compounds, researchers should anticipate that Quinoline, 2-((chloromethyl)thio)- may be toxic if swallowed, harmful in contact with skin, and cause skin and eye irritation.[1][2][3] Furthermore, some quinoline compounds are suspected of causing genetic defects and may cause cancer.[1][2][3][4]
Hazard Summary for Related Quinoline Compounds
| Hazard Statement | Classification | Source |
| Toxic if swallowed | Acute Toxicity (Oral) | [1][3] |
| Harmful in contact with skin | Acute Toxicity (Dermal) | [1][2][3] |
| Causes skin irritation | Skin Corrosion/Irritation | [1][2][3] |
| Causes serious eye irritation/damage | Serious Eye Damage/Eye Irritation | [1][2][3] |
| May cause an allergic skin reaction | Skin Sensitization | |
| Suspected of causing genetic defects | Germ Cell Mutagenicity | [1][2][4] |
| May cause cancer | Carcinogenicity | [1][2][4] |
| Toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment | [1][2][4] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is critical to minimize exposure. The following recommendations are based on the hazards associated with related quinoline compounds.
Recommended PPE for Handling Quinoline Derivatives
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and additional protective clothing as needed to prevent skin contact. | Prevents skin irritation and absorption of the potentially harmful substance.[1][5] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors. | Necessary when working outside of a certified chemical fume hood or when engineering controls are insufficient to maintain exposure below permissible limits. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling ensures a safe laboratory environment.
-
Preparation :
-
Read and understand the compound-specific Safety Data Sheet (SDS) for Quinoline, 2-((chloromethyl)thio)-.
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and functional.[5]
-
Assemble all necessary PPE and ensure it is in good condition.
-
Prepare all required equipment and reagents before handling the compound.
-
-
Handling :
-
Post-Handling :
-
Thoroughly decontaminate all work surfaces and equipment after use.
-
Remove PPE carefully to avoid cross-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[2]
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Collect all waste contaminated with Quinoline, 2-((chloromethyl)thio)-, including disposable PPE, weighing papers, and contaminated labware, in a designated, labeled hazardous waste container.
-
-
Container Management :
-
Use a chemically resistant, sealable container for waste collection.
-
Clearly label the container with "Hazardous Waste" and the chemical name: "Quinoline, 2-((chloromethyl)thio)-".
-
-
Disposal Procedure :
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste.[6]
-
Do not dispose of this chemical down the drain or in the regular trash.[3]
-
Arrange for pickup by your institution's environmental health and safety department or a licensed hazardous waste disposal company.
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of quinoline derivatives.
Caption: Logical workflow for the safe handling and disposal of quinoline derivatives.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
